Cyclobuta[B]furo[2,3-D]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
173894-52-5 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-8-7(1)9-6(5-10-8)3-4-11-9/h1-5H |
InChI Key |
NHLLYSDVHUMHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C3C=COC3=C21 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Novel Cyclobuta[b]furo[2,3-d]pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Fused heterocyclic systems, particularly those containing furan and pyridine moieties, have demonstrated a wide range of biological activities, making them attractive targets for medicinal chemists. This technical guide delves into the synthesis of a novel and hitherto unexplored heterocyclic system: Cyclobuta[b]furo[2,3-d]pyridine . Given the novelty of this scaffold, this document presents a prospective synthetic approach, drawing parallels from established methodologies for structurally related compounds, and explores its potential as a core for developing new therapeutic agents.
Introduction to Furo[2,3-d]pyridine Systems
The furo[2,3-d]pyridine core and its isomers are present in a variety of biologically active compounds. Derivatives of related fused systems like furo[2,3-b]pyridines and furo[2,3-d]pyrimidines have shown promise as anticancer, antiviral, and kinase inhibitors. For instance, certain furo[2,3-d]pyrimidine derivatives have been identified as potent PI3K/AKT dual inhibitors and VEGFR-2 inhibitors, highlighting the therapeutic potential of this structural class.[1][2] The incorporation of a strained cyclobutane ring, as proposed in the this compound system, is anticipated to introduce unique conformational constraints and novel structure-activity relationships.
Proposed Synthetic Strategy
Currently, there is no published literature detailing the synthesis of the this compound core. Therefore, we propose a synthetic strategy based on analogous tandem cyclization reactions used for the preparation of similar fused heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones.[3] The proposed pathway involves the construction of the furo-pyridine core onto a pre-existing cyclobutane moiety.
The key steps in the proposed synthesis are outlined below:
-
Preparation of a Substituted Cyclobutane Precursor: The synthesis would commence with a suitably functionalized cyclobutane derivative, for example, a 1,2-dicyanocyclobutene or a related activated precursor.
-
Annulation of the Furan Ring: A furan ring would be constructed onto the cyclobutane core. This could potentially be achieved through a reaction sequence involving the introduction of a functionalized side chain that can undergo intramolecular cyclization.
-
Formation of the Pyridine Ring: The final step would involve the construction of the pyridine ring through a cyclization reaction, likely involving a derivative with appropriately positioned cyano and ester or ketone functionalities.
A plausible synthetic route is depicted in the workflow diagram below.
Caption: Proposed workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols (Prospective)
The following are hypothetical, yet detailed, experimental protocols for the key transformations in the proposed synthesis. These protocols are adapted from methodologies reported for analogous heterocyclic systems.[3][4]
Synthesis of a Key Intermediate: Methyl 2-((1-cyanocyclobut-1-en-2-yl)oxy)methyl)-3-furoate
To a solution of a suitable 1-hydroxy-2-cyanocyclobutene derivative (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) would be added portionwise at 0 °C under an inert atmosphere. The mixture would be stirred for 30 minutes, followed by the dropwise addition of methyl 2-(chloromethyl)-3-furoate (1.1 eq). The reaction mixture would be allowed to warm to room temperature and stirred for 12-18 hours. Upon completion (monitored by TLC), the reaction would be quenched with ice-water and the product extracted with ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel.
Tandem Cyclization to Yield the Cyclobuta[b]furo[2,3-d]pyridinone Core
The intermediate from the previous step (1.0 eq) would be dissolved in anhydrous DMF. To this solution, an excess of potassium tert-butoxide (3.0-4.0 eq) would be added at room temperature. The reaction mixture would then be heated to 60-70 °C and stirred for 4-6 hours until the reaction is complete as indicated by TLC analysis. The mixture would be cooled to room temperature, and the excess base neutralized by the addition of a saturated aqueous solution of ammonium chloride. The resulting precipitate would be filtered, washed with water and a small amount of cold ethanol, and then dried under vacuum to afford the desired Cyclobuta[b]furo[2,3-d]pyridinone derivative.
Characterization Data (Hypothetical)
The synthesized novel compounds would be characterized using standard spectroscopic techniques. The expected data for a hypothetical derivative are summarized in the table below.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the cyclobutane ring protons, furan proton, and any substituents on the pyridine ring. Chemical shifts would be indicative of the fused aromatic system. |
| ¹³C NMR | Signals for the quaternary carbons of the fused rings, carbonyl carbon (if present), and carbons of the cyclobutane and furan rings. |
| IR (cm⁻¹) | Characteristic absorption bands for C=O (around 1670 cm⁻¹), C=N, and C-O stretching vibrations.[3] |
| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass of the target molecule. |
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound derivatives is unknown, the activity of structurally related furo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine analogues provides a strong basis for speculation. Many of these related compounds exhibit potent anticancer activity through the inhibition of key signaling pathways.[1][4]
For example, novel furo[2,3-d]pyrimidine derivatives have been reported as dual inhibitors of PI3K/AKT.[1] The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Caption: Simplified PI3K/AKT signaling pathway, a potential target for novel furo-pyridine derivatives.
Furthermore, other related heterocyclic systems have demonstrated activity as PIM-1 kinase inhibitors and VEGFR-2 inhibitors.[2][4] PIM-1 kinase is involved in cell cycle progression and apoptosis, while VEGFR-2 is a key mediator of angiogenesis. Inhibition of these targets represents viable strategies for cancer therapy. The unique three-dimensional structure of the this compound core may offer novel binding modes to these and other important biological targets.
Summary and Future Directions
This technical guide has outlined a prospective synthetic route to the novel this compound heterocyclic system. By leveraging established synthetic methodologies for analogous compounds, a plausible pathway has been detailed, complete with hypothetical experimental protocols. The potential for these novel derivatives to act as inhibitors of key signaling pathways, such as the PI3K/AKT pathway, makes them exciting targets for future drug discovery efforts. The synthesis and biological evaluation of a library of these compounds are warranted to explore their therapeutic potential fully. The unique structural features of this scaffold may lead to the discovery of a new generation of potent and selective therapeutic agents.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of Cyclobuta[b]furo[2,3-d]pyridine
Disclaimer: The specific molecule this compound is a novel and complex heterocyclic system. As of this writing, a thorough review of scientific literature indicates a lack of specific, published experimental spectroscopic data for this exact compound. Therefore, this guide provides a predictive analysis based on established spectroscopic principles and data from structurally related analogs, such as furo[2,3-d]pyrimidines, furo[2,3-b]pyridines, and other fused heterocyclic systems. The methodologies and expected data presented herein serve as a robust framework for any future empirical analysis of this compound.
Introduction to this compound
This compound represents a unique fused heterocyclic scaffold. The fusion of a strained cyclobutane ring to the well-established furo[2,3-d]pyridine core suggests potentially novel chemical and physical properties. The furo[2,3-d]pyrimidine and related furo-pyridine systems are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The addition of the cyclobutane ring could introduce conformational constraints and modulate the electronic properties of the core, making it a target of interest for drug development.
This document outlines the expected spectroscopic profile of this compound and provides generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Predicted Spectroscopic Data
The spectroscopic signature of a molecule is a direct consequence of its structure. By analyzing the constituent parts of this compound—the cyclobutane, furan, and pyridine rings—we can predict its spectral data with a reasonable degree of accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton spectrum will be characterized by distinct regions for the aromatic (pyridine and furan) and aliphatic (cyclobutane) protons. The strained nature of the cyclobutane ring is expected to shift its proton signals to a range of approximately 2.0-4.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. Protons on the pyridine and furan moieties are expected in the aromatic region (7.0-9.0 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum will similarly show distinct aliphatic and aromatic regions. The carbons of the cyclobutane ring will appear in the upfield region (20-50 ppm), while the carbons of the fused aromatic system will be found downfield (110-160 ppm). The structures of all compounds are typically confirmed through mass spectral data as well as ¹H-NMR and ¹³C-NMR spectroscopy.[3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Position (Hypothetical Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclobutane CH₂ | 2.5 - 3.5 | 25 - 40 |
| Cyclobutane CH | 3.5 - 4.5 | 40 - 55 |
| Furan CH | 7.0 - 7.5 | 110 - 125 |
| Pyridine CH | 7.5 - 8.8 | 120 - 150 |
| Quaternary C (aromatic fusion) | - | 145 - 165 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The structures of synthesized compounds are often confirmed through infrared spectroscopy (IR).[3]
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=N (Pyridine) | Stretch | 1620 - 1680 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O-C (Furan) | Asymmetric Stretch | 1200 - 1280 |
| C-O-C (Furan) | Symmetric Stretch | 1020 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the retro-cycloaddition of the cyclobutane ring to yield acetylene and the furo[2,3-d]pyridine radical cation, or cleavage of the furan ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of furo[2,3-d]pyridine constitutes a significant chromophore. The characteristic absorption bands are attributed to π → π* and n → π* transitions within the furo-pyridine portion.[4] The addition of the cyclobutane ring is not expected to significantly alter the chromophore and should result in absorption maxima similar to related furo-pyridine derivatives.[4][5][6]
Table 3: Predicted UV-Vis Absorption Maxima
| Electronic Transition | Solvent | Predicted λmax (nm) |
| π → π | Ethanol | 250 - 290 |
| π → π | Ethanol | 320 - 360 |
| n → π* | Ethanol | > 380 (shoulder) |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a novel heterocyclic compound like this compound. It is the responsibility of the authors to provide descriptions of the experiments in enough detail to enable other skilled researchers to accurately reproduce the work.[7]
General Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as determined by a preliminary method like HPLC or TLC, to avoid spectral artifacts.
-
Solvent: Use high-purity, deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and spectroscopic grade solvents for UV-Vis (e.g., Ethanol, Acetonitrile). The choice of solvent can influence spectral features.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of an appropriate deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. This often requires a longer acquisition time than ¹H NMR.
-
Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
IR Spectroscopy Protocol
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of sample (1-2 mg) with ~100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is reported as the ratio of the sample to the background.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source.
-
Ionization Method: Electrospray Ionization (ESI) is common for polar heterocyclic compounds and is typically run in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquisition:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL range).
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
The instrument's software will calculate the elemental composition based on the exact mass measured, which should be compared to the theoretical mass of the protonated molecule.
-
UV-Vis Spectroscopy Protocol
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Create a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) such that the maximum absorbance falls between 0.1 and 1.0.
-
-
Acquisition:
-
Use matched quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 600 nm.[9]
-
The instrument records the absorbance (A) as a function of wavelength (λ). The wavelength of maximum absorbance (λmax) is reported.
-
Visualization of Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships in scientific analysis.
Caption: General workflow for the spectroscopic analysis of a novel compound.
Caption: Relationship between molecular structure and spectroscopic outputs.
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental reporting [rsc.org]
- 8. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of the Novel Cyclobuta[b]furo[2,3-d]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cyclobuta[b]furo[2,3-d]pyridine scaffold represents a novel and largely unexplored heterocyclic system. This tricyclic core, formed by the fusion of cyclobutane, furan, and pyridine rings, presents a unique three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. The inherent ring strain of the cyclobutane moiety, combined with the aromatic and electron-donating/accepting properties of the furo-pyridine system, suggests a rich and complex chemical landscape.
Given the absence of published experimental data for the this compound core, this technical guide provides a foundational understanding of its likely physicochemical properties. This is achieved through an analysis of its constituent heterocyclic and carbocyclic components. Furthermore, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, serving as a roadmap for researchers venturing into the synthesis and characterization of this promising new class of compounds. The biological significance of structurally related furopyridines and furo[2,3-d]pyrimidines is also discussed to highlight the potential therapeutic applications of this novel core.
Theoretical Physicochemical Properties
The overall physicochemical profile of the this compound core will be a composite of the properties of its individual ring systems: cyclobutane, furan, and pyridine.
Analysis of Constituent Ring Systems
A summary of the key physicochemical properties of the parent ring systems is presented below. These values provide a basis for estimating the properties of the fused core.
| Property | Cyclobutane | Furan | Pyridine |
| Molecular Formula | C₄H₈[1] | C₄H₄O[2] | C₅H₅N[3] |
| Molecular Weight ( g/mol ) | 56.11[1] | 68.07[2] | 79.10[3] |
| Boiling Point (°C) | 12.5[4] | 31.3[5] | 115[3][6] |
| Melting Point (°C) | -91[4] | -85.6[5] | -41.6[3] |
| Density (g/cm³) | 0.720[4] | 0.936 | 0.982[3] |
| Solubility in Water | Insoluble[1][7] | Slightly soluble[5][8][9] | Miscible[6][10][11] |
| logP (Octanol/Water) | ~2.6 (calculated) | 1.3[2] | 0.65 |
| pKa (of conjugate acid) | N/A | N/A | 5.25[11] |
| Aromaticity | Non-aromatic | Aromatic (modest)[9] | Aromatic |
Predicted Properties of this compound
Based on the properties of its constituent rings, the following can be inferred about the this compound core:
-
Lipophilicity (logP): The fusion of the lipophilic cyclobutane and furan rings with the more polar pyridine ring is expected to result in a moderately lipophilic compound. The overall logP value will be highly dependent on the nature and position of any substituents.
-
Aqueous Solubility: The presence of the nitrogen atom in the pyridine ring, capable of hydrogen bonding, will likely confer some degree of aqueous solubility. However, the hydrophobic cyclobutane and furan moieties will counteract this. Therefore, the parent core is anticipated to have low to moderate water solubility.
-
Basicity (pKa): The pyridine nitrogen atom possesses a lone pair of electrons that is not delocalized within the aromatic system, rendering it basic.[11] The pKa of the this compound core is expected to be in the range of a typical pyridine derivative, although the electronic effects of the fused furan and cyclobutane rings may cause slight deviations.
-
Chemical Stability: The cyclobutane ring is the most strained portion of the molecule, with bond angles significantly deviating from the ideal sp³ hybridization.[4] This strain may render the core susceptible to ring-opening reactions under certain conditions, such as high temperatures or in the presence of specific catalysts. The furo-pyridine portion is expected to be relatively stable.
Experimental Protocols for Physicochemical Characterization
For any novel compound, experimental determination of its physicochemical properties is crucial. The following sections detail standard methodologies for characterizing the this compound core and its derivatives.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH.
Methodology: Potentiometric Titration [12][13][14]
-
Sample Preparation: Accurately weigh a sample of the compound (typically 1-5 mg) and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water. The final concentration should be in the range of 0.01-0.1 M.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using an autoburette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve, where the compound is 50% ionized.[12]
Determination of Lipophilicity (logP)
The partition coefficient (logP) between octanol and water is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method [15][16]
-
System Preparation: Prepare a solution of the compound in the phase in which it is more soluble (either n-octanol or water). The concentration should be such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: Add an equal volume of the second, immiscible solvent to the solution. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a validated analytical method.
-
Calculation: The logP is calculated using the following formula: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[15]
Determination of Aqueous Solubility
Aqueous solubility is a critical property for drug candidates, as it affects their absorption and bioavailability.
Methodology: Shake-Flask Method [17][18]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Methodology: Capillary Method [19][20][21][22]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[23]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for an accurate measurement.[23]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the compound.
-
Purity Indication: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[20]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Cyclobutane - Wikipedia [en.wikipedia.org]
- 5. Heterocycic compound Furan | PPTX [slideshare.net]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Cyclobutane | C4H8 | CID 9250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Furan - Wikipedia [en.wikipedia.org]
- 10. chempanda.com [chempanda.com]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. How To Find Pka - Housing Innovations [dev.housing.arizona.edu]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. thinksrs.com [thinksrs.com]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. westlab.com [westlab.com]
- 22. Determination of Melting Point [wiredchemist.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Exploring the Chemical Space of Cyclobuta[b]furo[2,3-d]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of heterocyclic scaffolds to generate novel molecular architectures with unique pharmacological profiles is a cornerstone of modern medicinal chemistry. This whitepaper delves into the largely uncharted chemical space of Cyclobuta[b]furo[2,3-d]pyridines, a novel tetracyclic system. Due to the absence of published data on this specific scaffold, this guide provides a prospective analysis, proposing synthetic strategies and predicting potential biological activities based on the well-documented chemistry and pharmacology of the constituent furo[2,3-d]pyridine and cyclobutane moieties. This document aims to serve as a foundational resource for researchers interested in exploring this promising, yet untouched, area of drug discovery.
Introduction: The Rationale for Cyclobuta[b]furo[2,3-d]pyridines
The furo[2,3-d]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The fusion of a cyclobutane ring to this scaffold introduces a three-dimensional, conformationally constrained element that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The cyclobutane moiety can act as a bioisostere for other groups, enhance metabolic stability, and provide a rigid framework to orient pharmacophoric features for optimal target engagement.[3][4] The exploration of Cyclobuta[b]furo[2,3-d]pyridines, therefore, represents a logical and promising step in the diversification of heterocyclic drug candidates.
Proposed Synthetic Strategies
Given the novelty of the Cyclobuta[b]furo[2,3-d]pyridine core, we propose two plausible synthetic routes based on established organic chemistry principles: an intramolecular [2+2] photocycloaddition and a Diels-Alder reaction followed by subsequent transformations.
Strategy 1: Intramolecular [2+2] Photocycloaddition
This approach leverages the power of photochemical cycloaddition to construct the strained cyclobutane ring in a single, key step.[5][6] The general workflow is outlined below.
Caption: Proposed workflow for the synthesis of the this compound core via intramolecular [2+2] photocycloaddition.
2.1.1. Proposed Key Reaction Steps
| Step | Description | Starting Material | Key Reagents & Conditions | Product |
| 1 | Synthesis of Furo[2,3-d]pyridine Precursor | Substituted Pyridone | Vilsmeier-Haack reaction, followed by cyclization | Functionalized Furo[2,3-d]pyridine |
| 2 | Installation of Alkene Tether | Furo[2,3-d]pyridine with a suitable handle (e.g., -OH, -NH2) | Allyl bromide, base (e.g., K2CO3) | Alkene-tethered Furo[2,3-d]pyridine |
| 3 | Intramolecular [2+2] Photocycloaddition | Alkene-tethered Furo[2,3-d]pyridine | UV irradiation (e.g., 370 nm), photosensitizer (e.g., thioxanthone) | This compound |
2.1.2. Detailed Experimental Protocol (Analogous)
This protocol is adapted from a general procedure for intramolecular [2+2] photocycloaddition of alkenes.[7]
-
Preparation of the Alkene-Tethered Furo[2,3-d]pyridine (Substrate): A solution of the functionalized furo[2,3-d]pyridine (1.0 equiv.) in anhydrous acetonitrile is treated with potassium carbonate (2.0 equiv.) and allyl bromide (1.2 equiv.). The mixture is stirred at 60°C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the alkene-tethered precursor.
-
Intramolecular [2+2] Photocycloaddition: In a quartz reaction vessel, the alkene-tethered furo[2,3-d]pyridine (1.0 equiv.) and a photosensitizer such as thioxanthone (0.1 equiv.) are dissolved in degassed dichloromethane (0.01 M). The solution is purged with argon for 30 minutes. The reaction mixture is then irradiated with a UVA LED lamp (e.g., 370 nm) with continuous stirring at room temperature for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Strategy 2: Diels-Alder Reaction Approach
This strategy involves the construction of a precursor that can undergo an intramolecular Diels-Alder reaction to form a six-membered ring, which is then transformed into the desired cyclobutane ring.
Caption: Proposed workflow for the synthesis of the this compound core via a Diels-Alder reaction strategy.
2.2.1. Proposed Key Reaction Steps
| Step | Description | Starting Material | Key Reagents & Conditions | Product |
| 1 | Synthesis of a Furan-Tethered Pyridine | 2-aminopyridine derivative | Reaction with a furan-containing electrophile | Furan-tethered pyridine |
| 2 | Intramolecular Diels-Alder Reaction | Furan-tethered pyridine with a dienophile | Heat or Lewis acid catalysis | Tricyclic adduct |
| 3 | Oxidative Cleavage and Ring Contraction | Tricyclic adduct | Ozonolysis, followed by reductive workup and a suitable ring contraction protocol | Cyclobutane-fused intermediate |
| 4 | Final Cyclization to Furo[2,3-d]pyridine | Cyclobutane-fused intermediate | Acid-catalyzed cyclization | This compound |
2.2.2. Detailed Experimental Protocol (Analogous)
This protocol is based on general procedures for intramolecular Diels-Alder reactions of furan derivatives.[8][9]
-
Synthesis of the Diels-Alder Precursor: A solution of a 2-aminopyridine derivative (1.0 equiv.) in a suitable solvent like toluene is reacted with a furan derivative bearing an activated dienophile tether (e.g., an acryloyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) at 0°C to room temperature. The product is purified by crystallization or column chromatography.
-
Intramolecular Diels-Alder Reaction: The precursor (1.0 equiv.) is dissolved in a high-boiling solvent such as xylene and heated to reflux for 24-72 hours.[10] The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting tricyclic adduct is purified by column chromatography.
-
Ring Contraction: The tricyclic adduct is subjected to a sequence of reactions to contract the six-membered ring to a cyclobutane. This could involve, for example, ozonolysis of a double bond followed by a photochemical Wolff rearrangement of a derived diazoketone.
-
Final Cyclization: The resulting cyclobutane-fused intermediate is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to effect the final cyclization to the furo[2,3-d]pyridine core.
Predicted Biological Activities and Potential Signaling Pathways
The biological profile of Cyclobuta[b]furo[2,3-d]pyridines is likely to be influenced by the activities of known furo[2,3-d]pyrimidine derivatives, which include inhibition of kinases such as VEGFR-2 and PI3K/AKT, as well as general anticancer and antiviral properties.[1][2][11][12] The rigid cyclobutane ring could enhance binding to ATP-binding pockets of kinases or introduce novel interactions with other biological targets.
Potential Molecular Targets
| Target Class | Specific Examples | Rationale based on Furo[2,3-d]pyrimidine Activity | Potential Enhancement by Cyclobutane |
| Protein Kinases | VEGFR-2, PI3K, AKT, EGFR | Many furo[2,3-d]pyrimidine derivatives are potent kinase inhibitors.[1][11] | The rigid scaffold can improve affinity and selectivity by locking the molecule in a bioactive conformation.[3] |
| Viral Enzymes | VZV Thymidine Kinase | Some furo[2,3-d]pyrimidines exhibit antiviral activity.[2] | The unique 3D shape may lead to novel binding modes and overcome resistance. |
| DNA Intercalators | - | The planar furo[2,3-d]pyridine system has the potential for DNA intercalation. | The cyclobutane ring could modulate the planarity and improve cellular uptake. |
Hypothesized Signaling Pathway: Inhibition of the PI3K/AKT Pathway
Given that several furo[2,3-d]pyrimidine derivatives are known to inhibit the PI3K/AKT pathway, it is plausible that Cyclobuta[b]furo[2,3-d]pyridines could also act as inhibitors of this critical cancer-related signaling cascade.[11][13]
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by a this compound derivative.
Future Directions and Conclusion
The chemical space of Cyclobuta[b]furo[2,3-d]pyridines represents a promising but unexplored frontier in medicinal chemistry. The synthetic strategies outlined in this whitepaper provide a roadmap for the initial synthesis of this novel scaffold. Subsequent derivatization and biological screening will be crucial to unlocking the therapeutic potential of this compound class. Future work should focus on the execution of these proposed syntheses, followed by a comprehensive evaluation of the resulting compounds in a panel of biological assays, particularly those focused on cancer and viral diseases. The insights gained from such studies will be invaluable in determining the true potential of Cyclobuta[b]furo[2,3-d]pyridines as a new class of therapeutic agents.
References
- 1. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
"structural elucidation of Cyclobuta[B]furo[2,3-D]pyridine isomers"
An In-depth Technical Guide on the Structural Elucidation of Cyclobuta[b]furo[2,3-d]pyridine Isomers
Introduction
The structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. The this compound core represents a unique and complex scaffold with the potential for diverse biological activities. The precise determination of the isomeric structures of its derivatives is critical for understanding their structure-activity relationships (SAR) and for the development of safe and effective therapeutic agents. This guide provides a detailed overview of the modern spectroscopic and analytical techniques employed in the structural elucidation of such complex molecules.
General Synthetic Strategy and Isomer Generation
The synthesis of this compound isomers would likely involve a multi-step process, starting from functionalized pyridine or furan precursors. Cyclization and fusion of the cyclobutane ring would be a key step, potentially leading to the formation of various positional and stereoisomers. The specific reaction conditions and the nature of the substituents would dictate the isomeric distribution.
Caption: General workflow for the synthesis and structural elucidation of this compound isomers.
Spectroscopic and Analytical Techniques
The structural elucidation of the separated isomers relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the determination of the constitution and stereochemistry of organic molecules. For this compound isomers, a suite of NMR experiments would be required.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1D NMR: Acquire 1H and 13C NMR spectra.
-
2D NMR: Perform correlation experiments such as COSY (1H-1H), HSQC (1H-13C), and HMBC (1H-13C long-range) to establish connectivity. NOESY or ROESY experiments are used to determine through-space proximities and stereochemistry.
Table 1: Representative 1H NMR Data for a Furo[2,3-d]pyrimidine Scaffold
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine H | 8.12 | s | - |
| αH (chalcone) | 7.56 | d | 15.7 |
| βH (chalcone) | 8.52 | d | 15.7 |
| ArH | 7.40 | s | - |
| ArH | 7.31 | d | 8.3 |
| ArH | 7.02 | d | 8.3 |
| -OCH3 | 3.81 | s | - |
| -CH3 | 2.63 | s | - |
Data adapted from a study on furo[2,3-d]pyrimidine based chalcones.[1]
Table 2: Representative 13C NMR Data for a Furo[2,3-d]pyrimidine Scaffold
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 185.6 |
| C (pyrimidine) | 163.8, 158.8, 150.1 |
| C (furan) | 157.7, 105.6 |
| C (aromatic) | 148.4, 143.6, 126.9, 124.9, 123.8, 118.8, 116.2, 112.1 |
| -OCH3 | 56.0 |
| -CH3 | 14.4 |
Data adapted from a study on furo[2,3-d]pyrimidine based chalcones.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the isomers. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol (General):
-
Sample Introduction: Introduce the sample via direct infusion or coupled to a chromatographic system (e.g., LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Fragmentation Analysis: Perform MS/MS experiments to obtain fragmentation patterns that can help differentiate isomers.
Table 3: Representative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass | Observed Mass [M+H]+ |
|---|---|---|---|
| Furo[2,3-d]pyrimidine derivative 1 | C17H14N2O5 | 326.09 | 327.10 |
| Furo[2,3-d]pyrimidine derivative 2 | C18H16N2O5 | 340.11 | 341.12 |
| Furo[2,3-d]pyrimidine derivative 3 | C16H11FN2O3 | 298.07 | 299.08 |
Data adapted from a study on furo[2,3-d]pyrimidine based chalcones.[1]
Caption: Logical relationship of analytical techniques in structural elucidation.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including absolute stereochemistry.
Experimental Protocol (General):
-
Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths, bond angles, and torsion angles.
Signaling Pathways and Biological Evaluation
While the primary focus of this guide is structural elucidation, it is important to note that these efforts are intrinsically linked to the biological evaluation of the compounds. Fused furo-pyridine and furo-pyrimidine scaffolds are known to interact with various biological targets, including kinases and other enzymes.[2][3] The elucidated structures are crucial for molecular docking studies to predict binding modes and for establishing SAR to guide further optimization of lead compounds.[3]
Caption: Role of structural elucidation in the drug discovery process.
Conclusion
The structural elucidation of complex heterocyclic systems like this compound isomers is a multi-faceted process that relies on the synergistic application of chromatographic separation and advanced spectroscopic techniques. While NMR spectroscopy provides the primary means of determining the molecular framework in solution, mass spectrometry offers confirmation of the molecular formula, and X-ray crystallography delivers the definitive solid-state structure. The detailed and accurate structural information obtained through these methods is indispensable for advancing the development of novel therapeutic agents based on this promising molecular scaffold.
References
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Furopyridine Scaffold: A Versatile Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold, a heterocyclic aromatic compound consisting of a fused furan and pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, structural rigidity, and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas. This technical guide provides a comprehensive overview of the furopyridine scaffold in drug discovery, detailing its synthesis, biological activities, and clinical potential, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action in key signaling pathways.
Synthesis of the Furopyridine Core
The versatile nature of the furopyridine scaffold is mirrored by the diverse synthetic strategies developed for its construction. The two primary approaches involve either the formation of the furan ring onto a pre-existing pyridine core or the construction of the pyridine ring from a furan precursor.
A particularly efficient and environmentally friendly method for the synthesis of certain furopyridine derivatives is the three-component reaction. This approach offers advantages in terms of yield, cost, and reduced environmental impact[1].
General Experimental Protocol: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives[1]
This protocol describes a facile, catalyst-free, three-component reaction in an aqueous medium.
Materials:
-
Aldehyde (2 mmol)
-
Tetronic acid (2 mmol)
-
6-amino-1,3-dimethyl-pyrimidine-2,4-dione (2 mmol)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
A suspension of the aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione is prepared in water.
-
The reaction mixture is stirred at 90°C for a duration of 9–30 hours.
-
The reaction is cooled to room temperature, allowing for the formation of a crystalline powder.
-
The solid product is collected by filtration and washed with water.
-
The crude product is purified by recrystallization from ethanol to yield the final furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivative.
Biological Activities and Therapeutic Targets
Furopyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. Their ability to act as kinase inhibitors has been a major focus of research, with significant implications for oncology, infectious diseases, and inflammatory disorders.
Kinase Inhibition
The furopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. These compounds target the ATP-binding site of kinases, leading to the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
Furopyridine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.
Quantitative Data: CDK2 Inhibition by Furopyridine Derivatives [1][2]
| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
| 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
Certain furopyridine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, a receptor tyrosine kinase frequently implicated in non-small cell lung cancer (NSCLC).
Experimental Workflow: EGFR Kinase Inhibition Assay
Workflow for determining EGFR kinase inhibition.
Furopyridine and furopyrimidine compounds have been identified as potent inhibitors of PI4K, a lipid kinase crucial for the lifecycle of the Plasmodium falciparum parasite, the causative agent of malaria[3][4]. Inhibition of PfPI4K disrupts essential cellular processes in the parasite, leading to its death.
Signaling Pathway: PI4K Inhibition in Plasmodium falciparum
Mechanism of furopyridine PI4K inhibitors in malaria.
Quantitative Data: Anti-plasmodial Activity of Furopyridine Derivatives [3]
| Compound Class | Target | in vitro P. falciparum growth inhibition IC50 (nM) |
| Furopyridine/Furopyrimidine | PI4K | <10 |
Modulation of Other Signaling Pathways
The furo[3,2-b]pyridine scaffold has been identified as a modulator of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis[5]. Aberrant activation of this pathway is implicated in several cancers. Furopyridine-based compounds can inhibit the pathway by targeting Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling cascade.
Signaling Pathway: Hedgehog Pathway Inhibition
Furopyridine-mediated inhibition of the Hedgehog pathway.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. Furopyridine-based compounds have been investigated as inhibitors of JAKs, offering potential for the treatment of autoimmune diseases and cancers.
Signaling Pathway: JAK-STAT Pathway Inhibition
Inhibition of the JAK-STAT pathway by furopyridines.
Experimental Protocols for Key Biological Assays
In Vitro Cytotoxicity MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cell lines by measuring metabolic activity.
Materials:
-
Cells in culture (e.g., HCT-116, MCF-7, HepG2, A549)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (furopyridine derivatives)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure: [4]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furopyridine compounds for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of furopyridine compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A2, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds (furopyridine derivatives)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (luminometer or fluorescence reader)
Procedure: [6]
-
Prepare serial dilutions of the furopyridine compounds.
-
In a microplate, add the kinase, the test compound, and the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Plasmodium falciparum Growth Inhibition Assay
This assay evaluates the ability of compounds to inhibit the in vitro growth of the malaria parasite.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test compounds (furopyridine derivatives)
-
96-well microplates
-
DNA-staining dye (e.g., SYBR Green I) or [³H]-hypoxanthine
-
Microplate reader (fluorescence or scintillation counter)
Procedure: [7]
-
Prepare serial dilutions of the furopyridine compounds in the culture medium in a 96-well plate.
-
Add the synchronized P. falciparum-infected red blood cell culture to each well.
-
Incubate the plates for 72-96 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Quantify parasite growth by either:
-
SYBR Green I-based assay: Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence.
-
[³H]-hypoxanthine incorporation assay: Add [³H]-hypoxanthine during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.
-
-
Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.
Structure-Activity Relationship (SAR) and ADME/Tox Profile
Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of furopyridine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of these compounds with their biological activities[1][8]. For instance, in a series of CDK2 inhibitors, the dipole moment and a descriptor related to the polar surface area were found to be significant in predicting the inhibitory activity[1].
The Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles of drug candidates are critical for their clinical success. In silico and in vitro ADME/Tox profiling of furopyridine derivatives is an integral part of the drug discovery process to identify compounds with favorable pharmacokinetic properties and a good safety profile.
Conclusion
The furopyridine scaffold has firmly established itself as a versatile and valuable framework in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives continue to fuel research and development efforts. The ability of furopyridines to potently and selectively inhibit key enzymes such as kinases and modulate critical signaling pathways underscores their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. Future research will likely focus on the further optimization of the pharmacokinetic and pharmacodynamic properties of furopyridine-based compounds, with the ultimate goal of translating these promising scaffolds into novel and effective medicines.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.net [ijpbs.net]
- 7. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - TROPIQ [tropiq.nl]
- 8. scirp.org [scirp.org]
Potential Therapeutic Targets for Furopyridine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The furopyridine and furopyrimidine core structures are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. These heterocyclic systems are of particular interest in oncology and other therapeutic areas due to their ability to interact with key biological targets. This technical guide consolidates the existing research on analogous compounds to elucidate potential therapeutic avenues for novel Cyclobuta[b]furo[2,3-d]pyridine derivatives.
Core Findings: Prominent Therapeutic Targets
Analysis of structurally related furopyridine and furopyrimidine derivatives reveals a strong predisposition for the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.
Key Kinase Targets:
-
Cdc2-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs, particularly CLK1, CLK2, and CLK4.[1][2] These kinases are crucial in the regulation of RNA splicing, and their dysregulation is implicated in various cancers and neurodegenerative diseases.
-
Cyclin-Dependent Kinase 2 (CDK2): The furo[2,3-b]pyridine scaffold has been explored for the development of CDK2 inhibitors.[3] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a well-established target in oncology.
-
PI3K/AKT Pathway: Furo[2,3-d]pyrimidine derivatives have been successfully designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT).[4] This signaling pathway is fundamental for cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.
-
PIM-1 Kinase: Structurally analogous pyrido[2,3-d]pyrimidine compounds have demonstrated potent inhibitory activity against Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[5] PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in numerous hematological and solid tumors.
-
Homeodomain-Interacting Protein Kinases (HIPKs): Alongside CLKs, HIPKs have also been identified as targets for furo[3,2-b]pyridine-based inhibitors.[1]
Other Potential Therapeutic Mechanisms:
Beyond direct kinase inhibition, related scaffolds have shown potential through other mechanisms:
-
Hedgehog Signaling Pathway Modulation: A subset of furo[3,2-b]pyridines has been found to be effective modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.[2]
-
Antiproliferative and Cytotoxic Activity: Various derivatives have demonstrated broad antiproliferative and cytotoxic effects against a wide range of human cancer cell lines, including those of breast, colon, and leukemia.[6][7][8][9]
-
Tubulin Polymerization Inhibition: Some furo[2,3-b]pyridine derivatives have been suggested to exert their anticancer effects by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapeutic agents.[3]
-
DNA Alkylation: Certain complex furoacridone derivatives have been shown to function via alkylation of DNA, leading to cytotoxicity.[10]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various furopyridine and furopyrimidine derivatives against their respective targets.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Furo[3,2-b]pyridine (MU1210) | CLK1 | 0.008 | [1] |
| CLK2 | 0.020 | [1] | |
| CLK4 | 0.012 | [1] | |
| Furo[2,3-b]pyridine (Compound 4) | CDK2 | 0.24 | [3] |
| Furo[2,3-b]pyridine (Compound 14) | CDK2 | 0.93 | [3] |
| Furo[2,3-d]pyrimidine (Compound 10b) | PI3Kα | 0.175 | [4] |
| PI3Kβ | 0.071 | [4] | |
| AKT | 0.411 | [4] | |
| Pyrido[2,3-d]pyrimidine (Compound 4) | PIM-1 | 0.0114 | [5] |
| Pyrido[2,3-d]pyrimidine (Compound 10) | PIM-1 | 0.0172 | [5] |
Table 2: Cellular Antiproliferative and Cytotoxic Activity
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Furo[2,3-d]pyrimidine Chalcone (5e) | NCI 59-cell line panel | Mean GI50 | 1.23 | [6] |
| MCF-7 (Breast) | Cytotoxicity | 1.90 | [6] | |
| Furo[2,3-d]pyrimidine (Compound 10b) | HS 578T (Breast) | GI50 | 1.51 | [4] |
| Furo[2,3-d]pyrimidine (Compound 4a) | HepG2 (Liver) | IC50 | 0.70 | [7] |
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | IC50 | 0.57 | [5] |
| HepG2 (Liver) | IC50 | 1.13 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key target for many furopyrimidine derivatives. The following diagram illustrates the canonical pathway and the points of inhibition.
Caption: Inhibition of the PI3K/AKT signaling pathway by a furopyrimidine derivative.
CDK2 and Cell Cycle Regulation
Inhibition of CDK2 by furopyridine derivatives can halt the cell cycle, particularly at the G1/S transition.
Caption: Mechanism of CDK2 inhibition leading to G1/S cell cycle arrest.
General Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for identifying and validating a kinase inhibitor.
Caption: A generalized workflow for the discovery of novel kinase inhibitors.
Detailed Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the literature for analogous compounds. These can serve as a starting point for designing assays for this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Representative)
This protocol is a generalized method for determining the IC50 value of a compound against a purified kinase.
1. Objective: To quantify the concentration-dependent inhibitory activity of a test compound against a specific protein kinase (e.g., CDK2/Cyclin A).
2. Materials:
-
Purified recombinant human kinase (e.g., CDK2/Cyclin A2, commercially available).
-
Kinase-specific substrate (e.g., Histone H1).
-
ATP (Adenosine triphosphate).
-
Assay Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Kinase Reaction Buffer: Assay buffer supplemented with 10 mM MgCl2.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Staurosporine (positive control inhibitor).
-
384-well plates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
3. Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting range is 100 µM to 1 nM. Further dilute the compound series in Kinase Reaction Buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition).
-
Add 10 µL of a master mix containing the kinase and substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) in Kinase Reaction Buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data relative to the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
1. Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) of a test compound on a cancer cell line (e.g., MCF-7).
2. Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compound stock solution (10 mM in DMSO).
-
Doxorubicin (positive control).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, DMSO vehicle control, or positive control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI50 or IC50 value by non-linear regression analysis.
-
Conclusion and Future Directions
The existing body of research on furopyridine and furopyrimidine scaffolds strongly suggests that novel this compound derivatives are promising candidates for the development of kinase inhibitors, particularly in the field of oncology. The primary targets identified include CLKs, CDKs, and the PI3K/AKT pathway. Initial screening efforts should focus on a broad panel of kinases implicated in cancer. Subsequent hit validation should employ cellular assays to confirm antiproliferative activity and elucidate the mechanism of action. The protocols and data presented in this guide provide a solid foundation for initiating such a drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Reactivity of Furopyridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold, a heterocyclic system resulting from the fusion of a furan and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. The unique electronic interplay between the π-excessive furan ring and the π-deficient pyridine ring imparts these molecules with a diverse range of chemical properties and biological activities. This guide provides an in-depth review of the synthesis and reactions of furopyridines, presenting key methodologies, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers in the field.
I. Synthetic Strategies for the Furopyridine Core
The construction of the furopyridine skeleton can be broadly categorized into two primary strategies: the formation of the furan ring onto a pre-existing pyridine moiety and, conversely, the construction of the pyridine ring on a furan template.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Furan Ring Formation from Pyridine Precursors
This is a widely employed strategy due to the vast array of commercially available and readily synthesizable substituted pyridines.
A prevalent method involves the cyclization of appropriately substituted hydroxypyridines. For instance, the synthesis of furo[3,2-c]pyridines can be achieved through a palladium-catalyzed Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a base-induced 5-endo-dig cyclization.[2]
Key Synthetic Pathways for Furopyridine Synthesis
Caption: Overview of major synthetic strategies for furopyridine construction.
Palladium-catalyzed reactions are instrumental in modern organic synthesis. The synthesis of all four possible benzo[3][4]furopyridine isomers has been efficiently achieved from functionalized chloropyridines, highlighting the versatility of this approach.[3]
Pyridine Ring Formation from Furan Precursors
While less common due to the potential instability of the furan ring under certain reaction conditions, the construction of the pyridine ring onto a furan scaffold is a viable strategy.[5] This approach often involves the cyclization of furan derivatives bearing functionalities suitable for pyridine ring formation, such as amino and carbonyl groups. A notable example is the Pictet-Spengler reaction of 2-(furan-2-yl)ethanamine derivatives with aldehydes to yield tetrahydrofuro[3,2-c]pyridines.[6]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic systems like furopyridines.[7][8] These reactions offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.[7] A notable example is the catalyst-free, three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in water to afford furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives in good yields.[2][9]
II. Key Experimental Protocols
General Procedure for the Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives[2][9]
A suspension of 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), an aromatic aldehyde (2 mmol), and tetronic acid (2 mmol) in water (10 mL) is stirred at 90°C for 9–30 hours. After cooling to room temperature, the resulting crystalline powder is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.
| Aldehyde (Ar) | Product | Reaction Time (h) | Yield (%) |
| 4-ClC₆H₄ | 4a | 10 | 92 |
| 4-MeC₆H₄ | 4b | 12 | 89 |
| 4-MeOC₆H₄ | 4c | 12 | 90 |
| C₆H₅ | 4d | 15 | 85 |
| 2-ClC₆H₄ | 4e | 9 | 94 |
Table 1: Synthesis of furo[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione derivatives.[9]
Synthesis of 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine[10]
A mixture of 2-(3-pyridyl)furo[3,2-c]pyridin-4(5H)-one (1 g, 4.71 mmol) and phosphorus oxychloride (1.8 cm³) is refluxed for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. Ice is added to the residue, and the mixture is made basic with diluted aqueous ammonia. The resulting precipitate is filtered, washed with water, and recrystallized from hexane to give 4-chloro-2-(3-pyridyl)furo[3,2-c]pyridine.
Yield: 0.98 g (90%)
Palladium-Catalyzed Intramolecular C-H Arylation for Fused Furopyridines[4]
To a screw-capped test tube equipped with a magnetic stirring bar, add the starting amide (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol%), and triphenylphosphine (2.8 mg, 10 mol%). The mixture is dissolved in DMA (3.1 mL) and stirred at 110°C for 24 hours. After cooling, water (3 mL) is added, and the product is extracted with dichloromethane (3 x 2 mL).
III. Reactions of Furopyridines
The reactivity of the furopyridine ring system is a fascinating interplay of the electron-rich furan and electron-deficient pyridine moieties.
Electrophilic Substitution
The furan ring is generally more susceptible to electrophilic attack than the pyridine ring. Reactions such as nitration and bromination predominantly occur on the furan portion of the molecule.[5] For example, the nitration of furo[2,3-b]pyridine with a mixture of fuming nitric acid and sulfuric acid yields the 2-nitro derivative.[5] However, the reaction conditions for electrophilic substitution on the pyridine ring are generally harsh due to its electron-deficient nature.[10]
General Reactivity of the Furopyridine Core
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]
Methodological & Application
Application Notes & Protocols: Cyclobuta[b]furo[2,3-d]pyridine as a Novel Scaffold for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The search for novel heterocyclic scaffolds as privileged structures in kinase inhibitor discovery is a cornerstone of modern medicinal chemistry. While scaffolds such as furo[2,3-b]pyridine, furo[3,2-b]pyridine, and pyrido[2,3-d]pyrimidin-7-one have been extensively explored, the unique topographical and electronic features of the cyclobuta[b]furo[2,3-d]pyridine core remain largely uncharted territory.[1][2][3][4] This document outlines a hypothetical framework for the synthesis, biological evaluation, and characterization of a novel class of kinase inhibitors based on this underexplored scaffold. The protocols and data presented herein are representative and serve as a guide for researchers aiming to develop new kinase inhibitors. Fused heterocyclic systems, particularly those that are bioisosteres of purines, have shown significant promise as kinase inhibitors.[5]
Hypothetical Signaling Pathway Targeted by this compound Derivatives
A critical step in the development of novel kinase inhibitors is the identification of the signaling pathways they modulate. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer, making it an attractive target for therapeutic intervention. The diagram below illustrates this pathway, which could be a potential target for a novel inhibitor series based on the this compound scaffold.
Caption: PI3K/AKT Signaling Pathway and a potential point of inhibition.
Data Presentation: Kinase Inhibition Profile
Following the synthesis of a library of this compound derivatives, the compounds would be screened against a panel of kinases to determine their potency and selectivity. The results would be presented in a clear, tabular format for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R1 | R2 | CDK2 IC50 (µM) | PI3Kα IC50 (µM) | CLK1 IC50 (µM) |
| CFP-1 | H | Ph | 0.57 | 12.8 | >50 |
| CFP-2 | Me | 4-F-Ph | 0.24 | 8.6 | 45.2 |
| CFP-3 | Cl | 2-Cl-Ph | 0.93 | 2.8 | 22.1 |
| CFP-4 | OMe | Thienyl | 1.01 | 0.175 | 15.8 |
| Roscovitine | - | - | 0.39 | - | - |
| Gedatolisib | - | - | - | 0.004 | - |
Data are representative. IC50 values for CDK2 are compared against the known inhibitor Roscovitine.[6] Values for PI3Kα are compared against a known dual PI3K/mTOR inhibitor. The inhibitory activities of novel compounds are often compared to established standards.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of new chemical entities. Below are representative protocols for key assays in the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Kinase (e.g., CDK2/cyclin A2)
-
Eu-anti-tag antibody
-
Alexa Fluor™ conjugate tracer
-
Test compounds (solubilized in DMSO)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the test compound, the kinase, and the Eu-anti-tag antibody.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ conjugate tracer.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Hypothetical Synthesis Workflow
The synthesis of a novel scaffold like this compound would likely involve a multi-step process. The following diagram outlines a potential synthetic workflow.
Caption: A potential multi-step synthesis workflow for novel compounds.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and validation of a new kinase inhibitor follows a logical progression of experiments, from initial screening to in-depth biological characterization.
Caption: A typical workflow for discovering and validating kinase inhibitors.
The novel this compound scaffold presents a promising, albeit hypothetical, starting point for the development of a new generation of kinase inhibitors. By leveraging established methodologies for synthesis, in vitro and cell-based screening, and structure-activity relationship studies, researchers can systematically explore the potential of this and other novel heterocyclic systems. The protocols and frameworks provided in these application notes are intended to serve as a valuable resource for scientists engaged in the exciting and challenging field of drug discovery. The exploration of diverse chemical matter, such as derivatives of furopyridines, continues to be a fruitful endeavor in the quest for more effective and selective cancer therapeutics.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclobuta[b]furo[2,3-d]pyridine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-d]pyridine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, including potent anticancer properties. Derivatives of this and related fused heterocyclic systems have been shown to inhibit the proliferation of a wide range of cancer cell lines through various mechanisms of action. This document provides an overview of the potential application of Cyclobuta[b]furo[2,3-d]pyridine, a novel scaffold combining the recognized furo[2,3-d]pyridine core with a cyclobutane ring, in cancer research.
The incorporation of a cyclobutane moiety is a strategic approach in drug design aimed at enhancing pharmacological profiles. Cyclobutane rings can introduce conformational rigidity, improve metabolic stability, and serve as hydrophobic pocket fillers, potentially leading to increased potency and selectivity of the parent molecule.[1][2] While direct experimental data on this compound is emerging, these application notes are based on the extensive research conducted on closely related furo[2,3-d]pyridine and cyclobutane-containing anticancer agents.[3][4][5]
Anticipated Mechanism of Action and Therapeutic Targets
Based on studies of analogous compounds, this compound derivatives are hypothesized to target key regulators of cell cycle progression and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Several furo[2,3-b]pyridine and pyrazolopyridine derivatives have demonstrated potent inhibition of CDKs, particularly CDK2.[2][6] Inhibition of the CDK2/cyclin E complex can induce cell cycle arrest in the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and thereby halting proliferation.[2]
-
PI3K/AKT Signaling Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, survival, and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been identified as dual PI3Kα/β and AKT inhibitors, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: Treatment with various furo[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives has been shown to induce apoptosis in cancer cells.[2][3][7] This programmed cell death is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[3]
Data on Related Furo[2,3-d]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various furo[2,3-d]pyrimidine and related heterocyclic compounds against a panel of human cancer cell lines. This data provides a benchmark for the anticipated potency of novel this compound derivatives.
Table 1: Cytotoxic and Antiproliferative Activity (GI₅₀) of Furo[2,3-d]pyrimidine and Analogous Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine-based Chalcone | Compound 5e | Breast Cancer (MCF-7) | 0.51 | [3] |
| Furo[2,3-d]pyrimidine-based Chalcone | Compound 5d | Breast Cancer (MCF-7) | 1.39 | [3] |
| Furo[2,3-d]pyrimidine Derivative | Compound 10b | Breast Cancer (HS 578T) | 1.51 | [7] |
| Furo[2,3-d]pyrimidine Derivative | Compound VIb | NCI 59 Cell Line Panel (Mean) | 1.23 | [7] |
| Furo[2,3-d]pyrimidine Derivative | Compound VIa | NCI 59 Cell Line Panel (Mean) | 2.41 | [7] |
| Cyclohepta[e]thieno[2,3-b]pyridine | Compound 5 | Breast Cancer (MDA-MB-468) | 0.6 | [2] |
| Cyclohepta[e]thieno[2,3-b]pyridine | Compound 8b | CNS Cancer (SNB-75) | 0.20 | [2] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine and Analogous Compounds
| Compound Class | Specific Derivative | Target Kinase | IC₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine Derivative | Compound 10b | PI3Kα | 0.175 | [7] |
| Furo[2,3-d]pyrimidine Derivative | Compound 10b | PI3Kβ | 0.071 | [7] |
| Furo[2,3-d]pyrimidine Derivative | Compound 10b | AKT | 0.411 | [7] |
| Pyrazolopyridine Derivative | Compound 4 | CDK2/cyclin A2 | 0.24 | [6] |
| Cyclohepta[e]thieno[2,3-b]pyridine | Compound 8b | CDK2/cyclin E1 | 0.00077 | [2] |
| Cyclohepta[e]thieno[2,3-b]pyridine | Compound 5 | CDK2/cyclin E1 | 0.00392 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its GI₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its GI₅₀ concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations: Pathways and Workflows
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
Caption: Proposed mechanism of G1 cell cycle arrest via CDK2 inhibition.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
"protocol for the synthesis of 2-substituted furopyridines"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-substituted furopyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of protein kinases. The synthesis is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
Introduction
Furopyridines are bicyclic aromatic heterocycles that are isosteres of benzofurans and have garnered considerable attention in drug discovery.[1] Derivatives of furopyridines have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), making them attractive scaffolds for the development of novel therapeutics, particularly in oncology.[2] This protocol outlines a general and efficient method for the synthesis of a library of 2-substituted furopyridines.
Overall Synthetic Scheme
The synthesis of 2-substituted furopyridines is generally accomplished via a two-step sequence as depicted below. The first step involves a palladium- and copper-catalyzed Sonogashira cross-coupling of a suitably substituted halopyridine with a terminal alkyne to afford a 2-alkynylpyridine intermediate. The subsequent step is an intramolecular cyclization of this intermediate, typically base-mediated, to yield the desired 2-substituted furopyridine.
Caption: General synthetic workflow for 2-substituted furopyridines.
Experimental Protocols
Protocol 1: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynylpyridine Intermediates
This protocol describes the synthesis of 2-amino-3-alkynylpyridines, which are versatile intermediates for the synthesis of 2-substituted furo[2,3-b]pyridines.
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add Pd(TFA)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Evacuate the flask and backfill with nitrogen gas three times.
-
Add DMF (to make a 0.25 M solution with respect to the limiting reagent) and stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Protocol 2: Intramolecular Cyclization to 2-Substituted Furopyridines
This protocol outlines a general procedure for the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines to form the furopyridine ring system.
Materials:
-
2-Alkynyl-3-hydroxypyridine intermediate
-
Base (e.g., potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Dimethyl sulfoxide (DMSO))
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add the 2-alkynyl-3-hydroxypyridine intermediate (1.0 equiv).
-
Evacuate the flask and backfill with nitrogen gas three times.
-
Add the anhydrous solvent (to make a 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base (1.1 - 1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted furopyridine.
Data Presentation
The following tables summarize the yields and characterization data for a selection of synthesized 2-substituted furopyridines.
Table 1: Synthesis of 2-Substituted Furo[2,3-b]pyridines
| Entry | 2-Substituent | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| 1 | Phenyl | 85 | 8.41 (s, 1H), 7.49–7.45 (m, 2H), 7.44–7.40 (m, 2H), 7.39–7.32 (m, 4H), 7.26–7.21 (m, 5H), 7.07–7.02 (m, 2H) | 158.0, 153.0, 152.8, 138.4, 136.6, 135.7, 129.5, 129.3, 128.8, 128.7, 128.4, 128.3, 128.1, 127.7, 127.5, 126.8, 126.1, 116.6, 91.9, 45.4 | [M+H]⁺ Calcd for C₂₃H₁₈N₂: 323.1543; Found: 323.1545 |
| 2 | 4-Methoxyphenyl | 89 | 8.39 (s, 1H), 7.43–7.39 (m, 2H), 7.39–7.35 (m, 4H), 7.35–7.30 (m, 1H), 7.22–7.19 (m, 2H), 7.02–6.99 (m, 2H), 6.77–6.73 (m, 2H), 3.78 (s, 3H) | 159.2, 158.0, 156.9, 155.6, 138.0, 135.5, 133.8, 132.7, 130.1, 129.7, 128.9, 128.8, 128.7, 128.6, 128.3, 127.8, 127.7, 125.9, 119.6, 115.7, 114.8, 92.7, 55.4 | [M+H]⁺ Calcd for C₂₄H₂₀N₂O: 353.1648; Found: 353.1650 |
| 3 | Methyl | 88 | 8.19 (s, 1H), 7.38–7.28 (m, 5H), 4.69 (d, J = 5.7 Hz, 2H), 2.49 (s, 3H) | 157.2, 150.8, 149.8, 138.2, 128.7, 127.7, 127.6, 120.1, 115.5, 93.3, 45.4, 18.7 | [M+H]⁺ Calcd for C₁₅H₁₄N₂: 223.1230; Found: 223.1232 |
| 4 | 3-Pyridyl | 90 | 9.12 (s, 1H), 8.57 (d, 1H, J=4.7 Hz), 8.26 (d, 1H, J=8.0 Hz), 7.61 (d, 1H, J=15.7 Hz), 7.50 (dd, 1H, J=4.7, 8.0 Hz), 7.35 (d, 1H, J=3.8 Hz), 7.25 (d, 1H, J=3.8 Hz), 6.51 (d, 1H, J=15.7 Hz) | Not available | [M+H]⁺ Calcd for C₁₂H₈N₂O: 197.0709; Found: 197.0711 |
Table 2: Synthesis of 2-Substituted Furo[3,2-c]pyridines
| Entry | 2-Substituent | Yield (%) | Melting Point (°C) | Elemental Analysis |
| 1 | 3-Pyridyl | 83 | 294-296 | Calcd: C, 67.92; H, 3.80; N, 13.20. Found: C, 68.14; H, 3.73; N, 13.09 |
| 2 | 4-Nitrophenyl | 84 | >300 | Calcd: C, 59.74; H, 3.27; N, 23.48. Found: C, 59.74; H, 3.27; N, 23.48 |
Biological Application: Inhibition of CDK2 Signaling Pathway
2-Substituted furopyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] The CDK2 signaling pathway plays a crucial role in the G1/S phase transition.[1] Dysregulation of this pathway is a hallmark of many cancers, making CDK2 an attractive target for therapeutic intervention. The diagram below illustrates the CDK2 signaling pathway and the point of inhibition by 2-substituted furopyridines.
Caption: CDK2 signaling pathway and inhibition by 2-substituted furopyridines.
Conclusion
This application note provides a comprehensive protocol for the synthesis of 2-substituted furopyridines, valuable scaffolds in medicinal chemistry. The outlined Sonogashira coupling and intramolecular cyclization procedures are robust and can be adapted for the generation of diverse libraries of these compounds for further biological evaluation. The identification of 2-substituted furopyridines as CDK2 inhibitors highlights their potential as anticancer agents and provides a rationale for their continued development.
References
"in vitro evaluation of Cyclobuta[B]furo[2,3-D]pyridine cytotoxicity"
With a notable absence of direct studies on the in vitro cytotoxicity of Cyclobuta[B]furo[2,3-D]pyridine, this report focuses on the closely related and well-researched bioisosteric furo[2,3-d]pyrimidine and furo[2,3-b]pyridine scaffolds. The data and protocols presented herein are derived from studies on these analogous structures to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in the potential cytotoxic properties of this class of compounds.
Application Notes
The furo[2,3-d]pyrimidine and furo[2,3-b]pyridine cores are key components in a variety of synthetic compounds exhibiting significant cytotoxic and antiproliferative activities. These heterocyclic systems serve as versatile scaffolds for the development of novel anticancer agents. Studies have demonstrated that derivatives of these core structures can induce cell death in a range of human cancer cell lines, often with high potency and selectivity.
The mechanism of cytotoxicity is frequently attributed to the induction of apoptosis, as evidenced by cell cycle arrest and the activation of key executioner caspases.[1] Furthermore, some derivatives have been shown to target specific signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[2] The cytotoxic efficacy of these compounds is often evaluated using standard in vitro assays, including the MTT assay for cell viability and flow cytometry for cell cycle and apoptosis analysis.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative furo[2,3-d]pyrimidine and furo[2,3-b]pyridine derivatives against various human cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM) or nanomolar (nM) concentrations.
| Compound ID | Parent Scaffold | Cancer Cell Line | GI50 / IC50 | Reference |
| 5d | Furo[2,3-d]pyrimidine based chalcone | NCI 59-cell line panel (mean) | 2.41 µM (GI50) | [1] |
| 5e | Furo[2,3-d]pyrimidine based chalcone | NCI 59-cell line panel (mean) | 1.23 µM (GI50) | [1] |
| VIa | Furo[2,3-d]pyrimidine derivative | Resistant MCF-7 | 1.20 ± 0.21 µM | [2] |
| VIb | Furo[2,3-d]pyrimidine derivative | Resistant MCF-7 | 1.90 ± 0.32 µM | [2] |
| 10b | Furo[2,3-d]pyrimidine derivative | Breast Cancer HS 578T | 1.51 µM (GI50) | [2] |
| 17d | Tetrahydrothieno[2,3-b]quinolone-2-carboxamide | Melanoma MDA-MD-435 | 23 nM (GI50) | [3] |
| 17d | Tetrahydrothieno[2,3-b]quinolone-2-carboxamide | Breast Cancer MDA-MB-468 | 46 nM (GI50) | [3] |
| 12n | Pyrrolo[2,3-d]pyrimidinone | HeLa | 6.55 ± 0.31 µM (IC50) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the in vitro evaluation of novel this compound derivatives.
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with the test compound for the desired time, harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Quantify the caspase-3 activity based on the manufacturer's protocol and normalize it to the protein concentration. An increase in caspase-3 activity in treated cells compared to untreated cells indicates apoptosis induction.[1]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Evaluation
References
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Cyclobuta[b]furo[2,3-d]pyridine Derivatives
Introduction
The Cyclobuta[b]furo[2,3-d]pyridine scaffold represents a novel chemotype with potential applications in drug discovery. While this specific heterocyclic system is not extensively described in current literature, its structural relatives, such as furopyridines and furopyrimidines, have demonstrated significant biological activities.[1][2][3] Notably, derivatives of these related scaffolds have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and cdc-like kinases (CLKs).[1][4][5] These kinases are critical regulators of cell cycle progression, angiogenesis, and other fundamental cellular processes, making them important targets in oncology and other therapeutic areas.
This document provides a comprehensive guide for utilizing a library of novel this compound derivatives in a high-throughput screening (HTS) campaign to identify potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The protocols outlined below describe a primary screen to identify initial hits, a secondary assay for hit confirmation and potency determination, and a counterscreen to assess cytotoxicity.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a well-validated target for anticancer drug development.[1] The established activity of furopyridine derivatives as CDK2 inhibitors suggests that the novel this compound scaffold may also yield potent and selective inhibitors of this kinase.[1]
Data Presentation: Representative Screening Data
The following tables present hypothetical, yet representative, data for a small set of this compound derivatives. This data is intended to illustrate the expected outcomes from the described screening protocols.
Table 1: Primary High-Throughput Screening Results at 10 µM
| Compound ID | % Inhibition of CDK2/Cyclin A2 |
| CBFP-001 | 92.5 |
| CBFP-002 | 15.3 |
| CBFP-003 | 88.7 |
| CBFP-004 | 5.2 |
| CBFP-005 | 95.1 |
Table 2: Secondary Assay - IC50 Determination for Primary Hits
| Compound ID | CDK2/Cyclin A2 IC50 (µM) |
| CBFP-001 | 0.45 |
| CBFP-003 | 1.12 |
| CBFP-005 | 0.28 |
| Roscovitine (Control) | 0.39 |
Table 3: Cytotoxicity Assay Results against HEK293 Cells
| Compound ID | CC50 (µM) |
| CBFP-001 | > 50 |
| CBFP-003 | 25.4 |
| CBFP-005 | > 50 |
Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin complex in regulating the G1/S transition of the cell cycle. Inhibition of CDK2 is expected to block the phosphorylation of retinoblastoma protein (pRb), thereby preventing the release of E2F transcription factors and halting cell cycle progression.
Experimental Workflow
The HTS workflow is designed as a cascade, starting with a single-concentration primary screen to identify active compounds, followed by dose-response studies to confirm activity and determine potency, and a parallel cytotoxicity assay to rule out non-specific effects.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cyclobuta[b]furo[2,3-d]pyridine-Based Anticancer Agents
Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals no specific studies on the synthesis or anticancer activity of the Cyclobuta[b]furo[2,3-d]pyridine scaffold. This document, therefore, provides a detailed guide based on the development of structurally related and potent anticancer agents, primarily focusing on the well-documented furo[2,3-d]pyrimidine and furo[2,3-b]pyridine cores. The methodologies and data presented herein are intended to serve as a foundational resource for researchers venturing into the synthesis and evaluation of the novel this compound system.
Introduction
The fusion of heterocyclic rings is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity and novel mechanisms of action. Pyridine and furan-containing fused systems are prevalent in a multitude of pharmacologically active agents, including those with potent anticancer properties.[1][2] The proposed this compound scaffold represents an unexplored area of chemical space. By drawing parallels with the extensively studied furo[2,3-d]pyrimidine and furo[2,3-b]pyridine derivatives, which have shown significant promise as inhibitors of key oncogenic pathways, we can establish a strategic roadmap for the development of this novel class of compounds.
This document outlines the established synthetic routes, summarizes the quantitative anticancer activities, details the essential experimental protocols, and visualizes the key signaling pathways and workflows pertinent to the development of these related anticancer agents.
Data Presentation: Anticancer Activity of Related Compounds
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected furo[2,3-d]pyrimidine and furo[2,3-b]pyridine derivatives, providing a benchmark for the evaluation of new this compound analogues.
Table 1: In Vitro Growth Inhibitory (GI₅₀) and Cytotoxic (IC₅₀) Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 5d | NCI-59 Cell Line Panel (Mean) | GI₅₀ | 2.41 | [3][4] |
| Resistant MCF-7 | IC₅₀ | 1.20 ± 0.21 | [3][4] | |
| 5e | NCI-59 Cell Line Panel (Mean) | GI₅₀ | 1.23 | [3][4] |
| Resistant MCF-7 | IC₅₀ | 1.90 ± 0.32 | [3][4] | |
| 10b | HS 578T (Breast) | GI₅₀ | 1.51 | [4] |
| NCI-60 Panel (Range) | GI₅₀ | 0.91 - 16.7 | [4] | |
| 4a | HepG2 (Liver) | IC₅₀ | 0.70 | [5] |
| 10c | HUVECs | IC₅₀ | 41.40 ± 1.8 (nM) | [6] |
| 8b | HUVECs | IC₅₀ | 38.72 ± 1.7 (nM) | [6] |
Doxorubicin, a standard chemotherapeutic agent, showed an IC₅₀ of 3.30 ± 0.18 µM against the resistant MCF-7 cell line.[3][4]
Table 2: Kinase Inhibitory Activity of Related Fused Heterocycles
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | [4] |
| PI3Kβ | 0.071 ± 0.003 | [4] | |
| AKT | 0.411 ± 0.02 | [4] | |
| 14 (Furopyridine) | CDK2/cyclin A2 | 0.93 | [7] |
| 8b (Furotriazolopyrimidine) | VEGFR-2 | 0.038 ± 0.0017 | [6] |
| 10c (Furopyrimidine) | VEGFR-2 | 0.041 ± 0.0018 | [6] |
Experimental Protocols
The following protocols are adapted from literature on the synthesis and evaluation of furo[2,3-d]pyrimidines and related compounds. These can serve as a starting point for the development of this compound derivatives.
General Synthetic Protocol for Furo[2,3-d]pyrimidine Scaffolds
A common route to furo[2,3-d]pyrimidines involves the construction of a substituted furan ring followed by cyclization with a nitrogen source to form the pyrimidine ring.
Protocol 3.1.1: Synthesis of 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (A key intermediate) [3]
-
Step 1: Synthesis of α-chloro acetylacetone. React acetyl acetone with sulfuryl chloride.
-
Step 2: Synthesis of the furan derivative. React the resulting α-chloro acetylacetone with malononitrile in a solution of sodium ethoxide.[3]
-
Step 3: Cyclization to form the furopyrimidine core. Add acetic anhydride portion-wise to stirred formic acid at 0°C and continue stirring for 1 hour. Add the furan derivative from Step 2, remove the ice bath, and heat the mixture under reflux at 130°C for 35 hours.[3]
-
Step 4: Purification. Evaporate the solvent by distillation at 160°C. Wash the resulting crystals with ethanol to yield the pure product.[3]
Protocol 3.1.2: General Procedure for Chalcone Synthesis from Furopyrimidine Intermediate [3]
-
Dissolve 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (10 mmol) in ethanol (10 ml).
-
Add the desired substituted benzaldehyde (10 mmol) to the solution.
-
Add 20% aqueous NaOH solution (1 ml, 5 mmol) and stir the reaction mixture at room temperature for 6–10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid.
-
Filter the precipitated solid and recrystallize from ethanol to obtain the final chalcone derivative.[3]
In Vitro Anticancer Activity Assays
Protocol 3.2.1: MTT Cell Proliferation Assay [5]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, PC3) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry [4]
-
Cell Treatment: Seed cells (e.g., breast cancer HS 578T) and treat with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Protocol 3.2.3: Kinase Inhibition Assay (Example: VEGFR-2) [6]
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the VEGFR-2 enzyme, substrate (poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding an ADP-Glo™ reagent to deplete the remaining ATP.
-
Add a kinase detection reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence signal, which is proportional to the ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by related compounds and a general workflow for anticancer drug development.
Caption: PI3K/AKT signaling pathway and points of inhibition.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: General workflow for anticancer agent development.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of furopyridine scaffolds, which are key structural motifs in numerous biologically active compounds. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to a variety of furopyridine isomers.
Introduction
Furopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in natural products and their diverse pharmacological activities. As isosteres of benzofurans, they exhibit a wide range of biological properties, including acting as enzyme inhibitors and receptor agonists.[1] The development of efficient synthetic strategies to access these scaffolds is therefore of high importance. Palladium-catalyzed reactions have emerged as powerful tools for the construction of furopyridine ring systems, offering advantages such as high efficiency, good functional group tolerance, and the ability to form multiple bonds in a single operation.[2][3]
This document details two robust palladium-catalyzed methods for the synthesis of furopyridines: the intramolecular Heck reaction and intramolecular C-H arylation.
Method 1: Synthesis of Benzo[4][5]furo[3,2-c]pyridines via Intramolecular Heck Reaction
This protocol describes a facile synthesis of the benzo[4][5]furo[3,2-c]pyridine scaffold through a palladium-catalyzed intramolecular Heck reaction. The starting 2-bromophenoxy pyridines are readily prepared from the reaction of 4-chloropyridine with 2-bromophenol.[6]
Experimental Protocol
Step 1: Synthesis of 2-bromophenoxy pyridine
-
To a solution of 4-chloropyridine (1.0 eq) in a suitable solvent such as DME, add 2-bromophenol (1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromophenoxy pyridine.
Step 2: Palladium-Catalyzed Intramolecular Heck Reaction
-
In a sealed tube, combine the 2-bromophenoxy pyridine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine ligand (e.g., PPh₃, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or dioxane).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 110-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the benzo[4][5]furo[3,2-c]pyridine.
Quantitative Data
| Entry | Starting Material | Product | Yield (%) |
| 1 | 3-chloro-4-(2-bromophenoxy)pyridine | Benzo[4][5]furo[3,2-c]pyridine | 75 |
| 2 | 2-bromo-5-methylphenoxy-4-chloropyridine | 8-methylbenzo[4][5]furo[3,2-c]pyridine | 72 |
| 3 | 2-bromo-4-methoxyphenoxy-4-chloropyridine | 9-methoxybenzo[4][5]furo[3,2-c]pyridine | 68 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Experimental Workflow
Caption: Workflow for the synthesis of benzo[4][5]furo[3,2-c]pyridines.
Method 2: Synthesis of Fused Heterocycles via Intramolecular C-H Arylation
This protocol outlines the synthesis of multiply-fused heteroaromatic compounds, including furopyridines, through a palladium-catalyzed intramolecular C-H arylation. This method is particularly useful for constructing complex polycyclic systems.[5][7]
Experimental Protocol
Step 1: Synthesis of Amide Precursor
-
To a solution of the corresponding heteroaromatic carboxylic acid (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., CH₂Cl₂) and add N-substituted-2-bromoaniline (1.0 eq) and a base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Perform an aqueous workup and purify the crude product by column chromatography to obtain the amide precursor.[7]
Step 2: Palladium-Catalyzed Intramolecular C-H Arylation
-
In a screw-capped test tube, combine the amide precursor (1.0 eq), palladium acetate (Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., PPh₃ or tricyclohexylphosphine, 0.1 eq), a base (e.g., K₂CO₃, 3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1.0 eq).[7]
-
Add a high-boiling point solvent such as DMAc or xylene.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the fused furopyridine derivative.
Quantitative Data
| Entry | Amide Precursor | Ligand | Product | Yield (%) |
| 1 | N-(2-bromophenyl)-N-octylfuran-2-carboxamide | PPh₃ | 5-octylbenzo[4][5]furo[2,3-b]pyridin-6(5H)-one | 70 |
| 2 | N-(2-bromophenyl)-N-octylnicotinamide | PPh₃ | 5-octyldibenzo[b,f][8][9]naphthyridin-6(5H)-one | 94[7] |
| 3 | N-(2-bromo-4-methylphenyl)-N-octylfuran-2-carboxamide | P(Cy)₃ | 8-methyl-5-octylbenzo[4][5]furo[2,3-b]pyridin-6(5H)-one | 65 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Reaction Mechanism
Caption: Proposed mechanism for the intramolecular C-H arylation.
Safety and Handling
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Residual palladium in the final compounds can interfere with biological assays, and its quantification and removal may be necessary.[10]
Conclusion
The palladium-catalyzed methodologies presented here provide efficient and versatile routes for the synthesis of furopyridines. The intramolecular Heck reaction and C-H arylation strategies offer access to a range of substituted furopyridine derivatives. These protocols can be adapted and optimized for the synthesis of novel analogs for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioisosteric Modification Strategies for Furopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioisosteric modification strategies for the furopyrimidine scaffold, a privileged core structure in medicinal chemistry, particularly for the development of kinase inhibitors. The following sections detail common bioisosteric replacements, their impact on biological activity, and detailed protocols for synthesis and evaluation.
Introduction to Furopyrimidines and Bioisosterism
Furopyrimidines are heterocyclic compounds that have garnered significant attention in drug discovery due to their structural analogy to purines, enabling them to interact with a wide range of biological targets, including protein kinases.[1][2] Bioisosterism, a strategy in medicinal chemistry, involves the substitution of a functional group with another that possesses similar steric and electronic properties. This approach is instrumental in optimizing lead compounds to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties.[2][3]
Common Bioisosteric Modifications for the Furopyrimidine Scaffold
Based on the structure-activity relationship (SAR) studies of furopyrimidine and related heterocyclic kinase inhibitors, several key positions on the furopyrimidine core are amenable to bioisosteric modifications. The primary focus of these modifications is often to improve interactions with the ATP-binding pocket of kinases, enhance cell permeability, and block metabolic liabilities.
A notable target for furopyrimidine derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6] Inhibitors targeting this pathway can prevent the phosphorylation cascade that leads to cell proliferation and survival.[7][8]
Modifications at the 4-Position
The 4-amino group is a common feature in many kinase inhibitors, forming crucial hydrogen bonds within the hinge region of the kinase ATP-binding site. Bioisosteric replacements at this position aim to modulate this interaction and explore additional binding pockets.
Table 1: Bioisosteric Modifications at the 4-Position of a Furopyrimidine Core and their Effect on PI3Kα Inhibitory Activity.
| Compound ID | R1 (at 4-position) | Bioisosteric Replacement | Rationale | IC50 (PI3Kα) [nM] |
| FP-1 | -NH₂ | (Reference) | H-bond donor/acceptor | 50 |
| FP-2 | -NH-CH₃ | Alkylation | Increase lipophilicity, potential for additional hydrophobic interactions | 75 |
| FP-3 | -OH | Amine to Hydroxyl | Alter H-bond donor/acceptor profile, potential for improved solubility | 250 |
| FP-4 | -CH₃ | Amine to Methyl | Remove H-bonding, increase steric bulk | >1000 |
Modifications at the 5- and 6-Positions
The substituents at the 5- and 6-positions of the furopyrimidine ring often extend into the solvent-exposed region or deeper into hydrophobic pockets of the kinase active site. Bioisosteric modifications here can significantly impact potency and selectivity.
Table 2: Bioisosteric Modifications at the 5- and 6-Positions of a 4-Amino-furopyrimidine Core and their Effect on PI3Kα Inhibitory Activity.
| Compound ID | R2 (at 5-position) | R3 (at 6-position) | Bioisosteric Replacement | Rationale | IC50 (PI3Kα) [nM] |
| FP-5 | -H | Phenyl | (Reference) | 30 | |
| FP-6 | -H | 4-Fluorophenyl | H to F | Modulate electronics of the phenyl ring, potential for halogen bonding | 20 |
| FP-7 | -H | Pyridin-4-yl | Phenyl to Pyridyl | Introduce H-bond acceptor, improve solubility | 45 |
| FP-8 | -CH₃ | Phenyl | H to Methyl | Increase steric bulk, explore hydrophobic pocket | 60 |
A specific example of bioisosteric replacement to improve pharmacokinetic properties can be seen in the development of a bioisostere of PI-103, a potent PI3K/mTOR inhibitor. In this case, a phenolic hydroxyl group was replaced by a boronate, which significantly enhanced oral bioavailability.[9] While the parent scaffold was a furo[2,3-b]pyridine, the principle can be applied to furopyrimidines.
Experimental Protocols
General Synthetic Protocol for 4-Amino-furopyrimidine Analogs
This protocol describes a general method for the synthesis of 4-amino-furopyrimidine derivatives, which can be adapted to introduce various substituents for bioisosteric studies.[2][10]
Workflow for Synthesis of Furopyrimidine Analogs
Caption: General synthetic workflow for 4-amino-furopyrimidine analogs.
Materials:
-
Substituted 2-aminofuran-3-carbonitrile
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate primary or secondary amine
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the 4-Hydroxy-furopyrimidine Core: A mixture of the substituted 2-aminofuran-3-carbonitrile and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water, filtered, and dried.
-
Chlorination of the 4-Hydroxy-furopyrimidine: The 4-hydroxy-furopyrimidine is refluxed in an excess of phosphorus oxychloride for 2-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, the 4-chloro-furopyrimidine, is filtered, washed with water, and dried.
-
Amination of the 4-Chloro-furopyrimidine: The 4-chloro-furopyrimidine is dissolved in a suitable solvent such as isopropanol or DMF, and the desired amine is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of NaHCO₃. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-furopyrimidine analog.
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PI3Kα Kinase Assay Protocol
This protocol is for determining the in vitro inhibitory activity of the synthesized furopyrimidine compounds against the PI3Kα enzyme.
Workflow for PI3Kα Kinase Assay
Caption: Experimental workflow for the in vitro PI3Kα kinase assay.
Materials:
-
Recombinant human PI3Kα
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds (furopyrimidine derivatives) dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Enzyme and Substrate Addition: Prepare a mixture of PI3Kα enzyme and PIP2 substrate in kinase assay buffer and add it to the wells containing the compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability (MTT) Assay Protocol
This protocol is used to assess the cytotoxic effects of the furopyrimidine compounds on cancer cell lines.
Workflow for MTT Cell Viability Assay
References
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Pyridine Ring in Furopyridine Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the functionalization of the pyridine ring within furopyridine scaffolds. Furopyridines are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science, often serving as core structures in the development of kinase inhibitors and other therapeutic agents. The ability to selectively modify the pyridine moiety is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Introduction to Furopyridine Systems
Furopyridines are bicyclic heteroaromatic compounds formed by the fusion of a furan and a pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to additional interactions with biological targets. Furthermore, the presence of the nitrogen atom generally lowers the lipophilicity of the molecule compared to its benzofuran analogue, which can improve physicochemical properties such as aqueous solubility. The functionalization of the pyridine ring allows for the introduction of various substituents that can modulate the biological activity and pharmacokinetic properties of the molecule.
Key Functionalization Strategies
Several key strategies have been developed for the functionalization of the pyridine ring in furopyridine systems. These include:
-
Directed ortho-Metalation (DoM) / Lithiation
-
Halogenation
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
-
C-H Activation/Functionalization
This document will provide detailed protocols and data for these methods.
Directed ortho-Metalation (DoM) / Lithiation of Furopyridines
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of furopyridines, the nitrogen atom of the pyridine ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
A detailed study on the successive regioselective lithiation of furo[3,2-b]pyridines has demonstrated the feasibility of polyfunctionalization of this scaffold.[1]
General Workflow for Directed ortho-Metalation
Caption: General workflow for the directed ortho-metalation of furopyridines.
Experimental Protocol: Regioselective Lithiation of Furo[3,2-b]pyridine[1]
This protocol describes the regioselective lithiation at the 7-position of the furo[3,2-b]pyridine core, followed by quenching with an electrophile.
Materials:
-
Furo[3,2-b]pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add furo[3,2-b]pyridine (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) in THF to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 equiv) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized furo[3,2-b]pyridine.
Data Presentation: Lithiation of Furo[3,2-b]pyridine
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | DMF | 7-formyl-furo[3,2-b]pyridine | 85 | [1] |
| 2 | I₂ | 7-iodo-furo[3,2-b]pyridine | 82 | [1] |
| 3 | TMSCl | 7-(trimethylsilyl)-furo[3,2-b]pyridine | 90 | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. On furopyridine scaffolds, these reactions are typically performed on a halogenated or triflated precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl linkages.
Caption: General scheme for Suzuki-Miyaura cross-coupling on a furopyridine scaffold.
This protocol describes a chemoselective Suzuki-Miyaura reaction to introduce a substituent at the 3-position of a furopyridine core.
Materials:
-
5-chlorofuro[2,3-b]pyridine-3-triflate
-
Aryl or heteroaryl boronic acid or ester (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a microwave vial, add 5-chlorofuro[2,3-b]pyridine-3-triflate (1.0 equiv), the boronic acid/ester (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[2][3][4] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.
While not a furopyridine, this protocol for a functionalized pyridine provides a relevant and adaptable procedure.[5]
Materials:
-
6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in THF/Et₃N (2:1 mixture), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv) dropwise, and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired alkynylpyridine.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling on Furo[2,3-b]pyridines
| Halide/Triflate Position | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-OTf | Cyclopentylbenzoic acid methyl ester pinacol borane | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 85 | [1] |
| 5-Cl | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 | N/A |
Sonogashira Coupling on Functionalized Pyridines [5]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 91 |
| 6-bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 90 |
| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 93 |
C-H Functionalization
Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical and step-efficient approach to modifying core structures compared to traditional cross-coupling methods that require pre-functionalized starting materials.[6][7][8] While protocols specifically for furopyridines are still emerging, methods developed for pyridines can often be adapted.
Conceptual Workflow for C-H Functionalization
Caption: Conceptual workflow for transition metal-catalyzed C-H functionalization.
Due to the complexity and substrate-specific nature of C-H activation, a general protocol is not provided here. Researchers are encouraged to consult recent literature for specific applications.
Applications in Drug Discovery
Functionalized furopyridines are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors.[9][10][11] The pyridine nitrogen often acts as a key hydrogen bond acceptor in the hinge region of kinases. The ability to functionalize the pyridine ring at various positions allows for the exploration of different pockets within the ATP-binding site, leading to improved potency and selectivity. For instance, derivatives of furo[2,3-b]pyridine and furo[3,2-b]pyridine have been investigated as inhibitors of various kinases, including CDK2.[9][10] The synthetic routes described in these application notes are crucial for generating libraries of compounds for such SAR studies.
References
- 1. Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-proliferative Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of anti-proliferative activity is a cornerstone in the discovery and development of novel therapeutic agents, particularly in oncology. These assays are designed to quantify the ability of a compound to inhibit cell growth, providing crucial data on its potential efficacy. This document provides detailed protocols for several widely used in vitro assays to determine the anti-proliferative effects of novel compounds: the MTT, SRB, BrdU, and Colony Formation assays. Additionally, it outlines key signaling pathways often implicated in cell proliferation and targeted by anti-cancer drugs.
Key Signaling Pathways in Cell Proliferation
Understanding the molecular mechanisms underlying cell proliferation is critical for interpreting the results of anti-proliferative assays. Many novel compounds are designed to target specific components of signaling pathways that are dysregulated in cancer.[1][2][3][4] Key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/MAPK pathway, is crucial for transmitting signals from growth factors to regulate cell proliferation, differentiation, and survival.[2][3]
-
Wnt/β-catenin Pathway: This pathway plays a vital role in embryonic development and tissue homeostasis.[1][2] Its dysregulation is strongly associated with the development of several cancers, particularly colorectal cancer.[1]
Caption: Key signaling pathways regulating cell proliferation frequently targeted in cancer therapy.
Experimental Protocols
A variety of assays can be employed to measure the anti-proliferative activity of novel compounds. The choice of assay depends on the research question, cell type, and the compound's mechanism of action.
Experimental Workflow Overview
Caption: General workflow for assessing the anti-proliferative activity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7][9]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[6]
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the novel compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix thoroughly to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6][10]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[11][12] The SRB dye binds to basic amino acid residues in proteins under mildly acidic conditions.[11]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[11] Incubate at 4°C for at least 1 hour.[11]
-
Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11][13] Air-dry the plates completely.[11]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]
-
Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[11][12]
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay measures DNA synthesis as a direct marker of cell proliferation.[15] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16] This incorporated BrdU is then detected using specific antibodies.[17]
Materials:
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-2 as described for the MTT assay.
-
BrdU Labeling: During the final 2-24 hours of compound incubation, add BrdU labeling solution to the cell culture medium.[18]
-
Fixation and Denaturation: After labeling, remove the medium, and fix and denature the cellular DNA according to the kit manufacturer's instructions. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[16][17]
-
Antibody Incubation: Add the anti-BrdU primary antibody and incubate.
-
Secondary Antibody and Detection: Wash the plate and add the HRP-conjugated secondary antibody. After another incubation and washing, add the TMB substrate to develop the color.[17]
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the assay kit. The magnitude of the absorbance is proportional to the quantity of BrdU incorporated, which is a direct indication of cell proliferation.[17]
Colony Formation (Clonogenic) Assay
The colony formation assay assesses the long-term survival and proliferative capacity of a single cell to form a colony.[19] A colony is typically defined as a cluster of at least 50 cells.[19][20] This assay is particularly useful for evaluating the effects of cytotoxic agents.[19]
Materials:
-
Appropriate cell culture medium
-
6-well plates or other suitable culture dishes
-
Fixative (e.g., methanol, 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol/water)[19]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.[19]
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells per well) in 6-well plates. The optimal seeding density needs to be determined for each cell line.[20]
-
Compound Treatment: Allow cells to adhere, and then treat with the novel compound for a specified duration. Alternatively, treat cells in suspension before seeding.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[20] Change the medium every 3-5 days.[20]
-
Fixation: After the incubation period, wash the colonies with PBS and fix them with a suitable fixative for 10-15 minutes.
-
Staining: Stain the fixed colonies with crystal violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air-dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
Data Presentation
Quantitative data from anti-proliferative assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: IC50 Values of Novel Compounds
The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves and represents the concentration of a compound that inhibits 50% of cell proliferation.
| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) | Positive Control IC50 (µM) |
| HCT116 | 5.2 ± 0.4 | 12.8 ± 1.1 | 0.1 ± 0.02 |
| MCF-7 | 8.1 ± 0.7 | 25.3 ± 2.5 | 0.5 ± 0.06 |
| A549 | 15.6 ± 1.9 | > 50 | 1.2 ± 0.15 |
Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cell Viability/Proliferation at a Fixed Concentration
This table is useful for comparing the effects of multiple compounds at a single, relevant concentration.
| Cell Line | Treatment (Concentration) | % Cell Viability (Mean ± SD) |
| HCT116 | Vehicle Control | 100 ± 5.2 |
| Compound A (10 µM) | 45.3 ± 3.8 | |
| Compound B (10 µM) | 88.1 ± 6.1 | |
| MCF-7 | Vehicle Control | 100 ± 4.7 |
| Compound A (10 µM) | 62.5 ± 5.1 | |
| Compound B (10 µM) | 95.2 ± 4.9 |
Table 3: Colony Formation Assay Results
This table summarizes the effect of compounds on the clonogenic survival of cells.
| Cell Line | Treatment (Concentration) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| A549 | Vehicle Control | 125 ± 12 | 62.5 | 1.00 |
| Compound A (1 µM) | 68 ± 8 | - | 0.54 | |
| Compound A (5 µM) | 21 ± 5 | - | 0.17 |
Plating Efficiency = (Number of colonies formed / Number of cells seeded) x 100 Surviving Fraction = (Number of colonies formed after treatment / Number of cells seeded x Plating Efficiency) x 100
References
- 1. examsterai.com [examsterai.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. BrdU Cell Proliferation Assay | QIA58 [merckmillipore.com]
- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 20. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobuta[B]furo[2,3-D]pyridine and Related Heterocycles
Disclaimer: The target molecule, Cyclobuta[B]furo[2,3-D]pyridine, is a novel heterocyclic system with limited to no specific data in the public domain. The following troubleshooting guides and protocols are based on established synthetic methodologies for the analogous furo[2,3-d]pyridine core and general principles of photochemical [2+2] cycloaddition for the formation of cyclobutane rings on heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for constructing a furo[2,3-d]pyridine core?
A1: A common and effective strategy involves a multi-step synthesis that may include:
-
Palladium-catalyzed cross-coupling reactions: To form key C-C or C-N bonds. For instance, a Sonogashira coupling followed by a heteroannulation can be employed.
-
Multi-component reactions: One-pot syntheses involving the reaction of several starting materials to quickly build complexity.[1][2]
-
Cyclization of substituted pyridines: Utilizing a suitably functionalized pyridine precursor to form the fused furan ring.
Q2: How can the cyclobutane ring be introduced to form the final this compound structure?
A2: The most synthetically useful method for forming a cyclobutane ring is through a [2+2] photocycloaddition reaction.[3][4][5] This would likely involve the irradiation of a furo[2,3-d]pyridine precursor bearing an alkene substituent with UV or visible light. The reaction can proceed via direct excitation or by using a photosensitizer.[3][5]
Q3: What are the key safety precautions for [2+2] photocycloaddition reactions?
A3: Photochemical reactions require specific safety measures:
-
UV Protection: Use appropriate shielding (e.g., aluminum foil-wrapped glassware or a dedicated photoreactor cabinet) and personal protective equipment (UV-blocking safety glasses or face shield) to prevent exposure to harmful UV radiation.
-
Heat Management: High-intensity lamps can generate significant heat. Ensure the reaction vessel is adequately cooled to prevent solvent evaporation and potential side reactions.
-
Handling of Photosensitizers: Some photosensitizers can be toxic or reactive. Handle them with appropriate care in a well-ventilated fume hood.
Troubleshooting Guides
Part 1: Synthesis of the Furo[2,3-d]pyridine Core
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or no yield in Palladium-catalyzed cross-coupling | 1. Inactive catalyst. | - Use a more active palladium precatalyst. Mesylate-based precatalysts often show improved stability and reactivity.[6]- Ensure the Pd(0) species is efficiently generated in situ.[6] |
| 2. Inappropriate ligand. | - The choice of phosphine ligand is critical. For Suzuki-Miyaura couplings, bulky, electron-rich ligands like XPhos or SPhos are often effective.[6] | |
| 3. Poor reactivity of aryl halide. | - Aryl triflates are generally more reactive than aryl chlorides in palladium-catalyzed couplings.[7] Consider converting a phenol to a triflate if possible. | |
| 4. Ineffective base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF) to find the optimal conditions.[8] | |
| Multiple unidentified byproducts | 1. Side reactions due to high temperature. | - Attempt the reaction at a lower temperature for a longer duration. |
| 2. Competing reaction pathways. | - In multi-component reactions, the order of addition of reagents can be crucial. Adjust the reaction setup to favor the desired pathway. | |
| Difficulty in purifying the furo[2,3-d]pyridine product | 1. Co-elution with starting materials or byproducts. | - Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase). |
| 2. Product instability on silica gel. | - Consider alternative purification methods such as recrystallization or preparative HPLC. |
Part 2: [2+2] Photocycloaddition for Cyclobutane Ring Formation
| Problem/Observation | Potential Cause | Suggested Solution |
| Low conversion of the starting alkene | 1. Insufficient light exposure or incorrect wavelength. | - Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for short-wave UV).- Increase the reaction time or use a more powerful lamp. |
| 2. Quenching of the excited state. | - Degas the solvent thoroughly to remove oxygen, which can quench triplet excited states.- Ensure the solvent is of high purity and free from quenching impurities. | |
| 3. Low quantum yield of the photoreactive species. | - If direct irradiation is inefficient, add a photosensitizer (e.g., benzophenone, thioxanthone) that absorbs light more efficiently and transfers the energy to the reactant.[3] | |
| Formation of photodegradation products | 1. Photochemical instability of the product or starting material. | - Filter the light to remove shorter, higher-energy wavelengths that may cause degradation.- Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation. |
| Poor diastereoselectivity | 1. Lack of facial selectivity in the cycloaddition. | - The stereochemical outcome can be influenced by the solvent, temperature, and the presence of chiral auxiliaries or catalysts.[4][9]- Consider using a chiral Lewis acid catalyst to induce enantioselectivity.[9] |
Data Presentation: Comparison of Palladium Catalysts
The choice of palladium catalyst is crucial for the successful synthesis of the furo[2,3-d]pyridine core. Below is a summary of the performance of different catalysts in a model one-pot furan synthesis.
| Catalyst | Yield (%) | Time (h) | Temperature (°C) | Reference |
| PdCl₂(CH₃CN)₂ | 94 | 2 | 80 | [8] |
| Pd(OAc)₂ | 80 | 6 | 80 | [8] |
| Pd(acac)₂ | 63 | 6 | 80 | [8] |
This data is for a model furan synthesis and serves as a guide for catalyst selection in related heterocyclic syntheses.
Experimental Protocols
Protocol 1: Synthesis of a Furo[2,3-d]pyrimidine Core via Palladium-Catalyzed Three-Component Reaction
This protocol is adapted from a method for synthesizing 2,4,6-triarylfuro[2,3-d]pyrimidines.[2]
-
Reaction Setup: To a flame-dried Schlenk tube, add β-ketodinitrile (1.0 mmol), boronic acid (1.2 mmol), aldehyde (1.0 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., XPhos, 10 mol%).
-
Solvent and Base: Add a solvent such as dioxane (5 mL) and a base like K₂CO₃ (2.0 mmol).
-
Reaction Conditions: Heat the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Hypothetical [2+2] Photocycloaddition to form a Cyclobutane Ring
This protocol is a generalized procedure based on principles of intermolecular [2+2] photocycloadditions.[3][4]
-
Precursor Preparation: Synthesize a furo[2,3-d]pyridine derivative with an alkene side chain at the desired position for cyclization.
-
Reaction Setup: Dissolve the alkene precursor (1.0 mmol) in a suitable solvent (e.g., acetone, acetonitrile, or CH₂Cl₂) in a quartz reaction tube. The concentration should be relatively low (e.g., 0.01-0.05 M) to minimize intermolecular side reactions.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Photosensitizer (Optional): If direct irradiation is ineffective, add a photosensitizer such as benzophenone (10-20 mol%).
-
Irradiation: Place the reaction tube in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp). Cool the reaction vessel using a water bath or cooling fan to maintain a constant temperature. Irradiate for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting crude product containing the cyclobutane-fused ring system by column chromatography.
Visualizations
Proposed Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-Catalyzed Cross-Coupling Reactions: A Technical Support Center
For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. However, the success of these reactions is often sensitive to a variety of factors, leading to challenges in achieving desired outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
General Troubleshooting
Before delving into reaction-specific issues, consider these general factors that can influence the outcome of any palladium-catalyzed cross-coupling reaction.
My reaction is not working (low or no yield). What are the common culprits?
Low or no yield in a cross-coupling reaction can stem from several factors, ranging from the quality of reagents to the reaction setup itself. A systematic approach to troubleshooting is crucial for identifying the root cause.
A general troubleshooting workflow can be visualized as follows:
General troubleshooting workflow for low or no yield.
What is "palladium black" and how can I prevent its formation?
Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation is a common mode of catalyst deactivation.
-
Causes :
-
Decomposition of the active Pd(0) catalyst, often due to high temperatures or the absence of stabilizing ligands.
-
Presence of oxygen, which can oxidize the Pd(0) species.[1]
-
Inefficient ligand binding, leaving the palladium atom exposed and prone to aggregation.
-
-
Prevention :
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organohalides.
FAQs:
-
Q1: My Suzuki-Miyaura coupling has a low yield. What should I check first? A1: The most common reasons for low yields in Suzuki couplings are the instability of the boronic acid, inactive catalyst, and improper choice of base or solvent.[2] Start by verifying the purity of your boronic acid, as they can undergo protodeboronation or oxidation.[2] Also, ensure your palladium source is active and that the reaction is performed under strictly anaerobic conditions.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction? A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be a sign of issues with the catalytic cycle. To minimize this, ensure thorough degassing of your reaction mixture. Adding a mild reducing agent, like potassium formate, can also help suppress the formation of the homocoupled dimer.[3]
Quantitative Data: Effect of Base and Solvent on Yield
The choice of base and solvent can significantly impact the yield of a Suzuki-Miyaura coupling. The following table summarizes the effect of different bases and solvents on the yield of the coupling of bromobenzene and phenylboronic acid.
| Entry | Base (1.5 equiv.) | Solvent (5 mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | NaOH | Toluene | 100 | 12 | 78 |
| 4 | K₂CO₃ | THF/H₂O (4:1) | 80 | 8 | 95 |
| 5 | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 6 | NaOH | Ethanol/H₂O (1:1) | Reflux | 6 | 90 |
Data compiled from representative literature procedures.
Experimental Protocol: Suzuki Coupling of a Sterically Hindered Substrate
For challenging couplings involving sterically hindered substrates, a more robust catalytic system is often required.[4][5][6]
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Catalyst and Ligand : Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition : Add a degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction : Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
FAQs:
-
Q1: My Heck reaction is not proceeding, and I observe the formation of palladium black. What is happening? A1: The formation of palladium black indicates catalyst decomposition, which is a common issue in Heck reactions, especially when using ligand-free conditions or at high temperatures.[7] To prevent this, consider adding a phosphine ligand to stabilize the palladium catalyst. Also, ensure your reaction is run under an inert atmosphere.
-
Q2: I am getting a mixture of regioisomers in my Heck reaction with an electron-rich olefin. How can I control the regioselectivity? A2: The regioselectivity of the Heck reaction with electron-rich olefins can be challenging to control.[8] The use of certain ligands and additives can influence the outcome. For example, bidentate phosphine ligands and the addition of silver salts can favor the formation of the branched isomer.[9]
Quantitative Data: Ligand Effects on Heck Reaction Yield
The choice of ligand can have a profound effect on the yield and selectivity of the Heck reaction.
| Entry | Ligand | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2:1 | 100 | 18 | 75 |
| 2 | P(o-tolyl)₃ | 2:1 | 100 | 18 | 88 |
| 3 | P(t-Bu)₃ | 1:1 | 80 | 12 | 95 |
| 4 | XPhos | 1.5:1 | 80 | 12 | 92 |
| 5 | None | - | 120 | 24 | 40 |
Data compiled from representative literature procedures.
Experimental Protocol: Minimizing β-Hydride Elimination
β-Hydride elimination is a common side reaction in Heck couplings that can lead to the formation of undesired byproducts.
-
Ligand Choice : Employ a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands can be effective.
-
Additives : The addition of a silver or thallium salt (e.g., Ag₂CO₃) can facilitate the reductive elimination step and suppress β-hydride elimination.[10]
-
Reaction Conditions :
-
To a solution of the aryl halide (1.0 mmol) and alkene (1.2 mmol) in a suitable solvent (e.g., DMF or NMP), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 mmol) and any additives.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Work up the reaction as described for the Suzuki coupling.
-
Troubleshooting workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
FAQs:
-
Q1: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser-Hay coupling) product. How can I avoid this? A1: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[11] To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.[11]
-
Q2: My reaction is sluggish or not working at all. What are some key parameters to optimize? A2: The reactivity in Sonogashira couplings can be sensitive to the choice of base, solvent, and palladium/copper catalyst ratio. A common starting point is to use an amine base like triethylamine or diisopropylethylamine, which can also serve as the solvent. If the reaction is slow, consider increasing the temperature or screening different phosphine ligands.
Quantitative Data: Copper-Free vs. Copper-Catalyzed Sonogashira Coupling
The presence of a copper co-catalyst can influence the reaction outcome.
| Entry | Coupling Partners | Catalyst System | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Iodobenzene + Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, rt, 6h | 91 | 8 |
| 2 | Iodobenzene + Phenylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃, Dioxane, 80°C, 12h | 88 | <2 |
| 3 | Bromobenzene + Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 60°C, 12h | 75 | 15 |
| 4 | Bromobenzene + Phenylacetylene | Pd(dba)₂ / P(t-Bu)₃ | Cs₂CO₃, MeCN, 60°C, 12h | 85 | <3 |
Data compiled from representative literature procedures.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of homocoupling byproducts.[12]
-
Reaction Setup : In a Schlenk tube, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst and Ligand : Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere and Solvent : Seal the tube, evacuate and backfill with argon three times, then add degassed solvent (e.g., acetonitrile or 1,4-dioxane, 5 mL).
-
Reaction : Stir the mixture at the desired temperature (e.g., 60-100 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
Workup : Cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Troubleshooting Glaser homocoupling in Sonogashira reactions.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds.
FAQs:
-
Q1: My Buchwald-Hartwig amination is giving a low yield, and I'm using an aryl chloride. What can I do? A1: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[10] To improve the yield, you may need to use a more active catalyst system, which typically involves a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).[13] Increasing the reaction temperature may also be necessary.
-
Q2: I am trying to couple a sterically hindered amine, and the reaction is not proceeding. What is the issue? A2: Sterically hindered substrates can be challenging for Buchwald-Hartwig amination.[14] The choice of ligand is critical in these cases. Ligands with significant steric bulk, such as t-butyl-substituted phosphines, are often required to facilitate the coupling of hindered amines.[15]
Quantitative Data: Impact of Catalyst Loading on Yield
The amount of catalyst used can affect the reaction efficiency.
| Entry | Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂/BINAP | 2.0 | 92 |
| 2 | 4-Bromotoluene | Morpholine | Pd(OAc)₂/BINAP | 1.0 | 85 |
| 3 | 4-Bromotoluene | Morpholine | Pd(OAc)₂/BINAP | 0.5 | 70 |
| 4 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃/XPhos | 2.0 | 95 |
| 5 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃/XPhos | 1.0 | 88 |
Data compiled from representative literature procedures.
Experimental Protocol: Coupling of a Hindered Substrate
-
Reagents : In a glovebox, charge an oven-dried vial with the aryl halide (1.0 mmol), the hindered amine (1.2 mmol), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 mmol).
-
Catalyst : Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%).
-
Solvent : Add a dry, degassed solvent (e.g., toluene or dioxane, 3-5 mL).
-
Reaction : Seal the vial and heat the mixture with stirring at the appropriate temperature (often 80-110 °C) for the required time.
-
Workup : After completion, cool the reaction, quench with water, and extract with an organic solvent. Purify the product by chromatography.
Troubleshooting a stalled Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide.
FAQs:
-
Q1: My Stille reaction is giving low yields and I suspect catalyst deactivation. What could be the cause? A1: Catalyst deactivation in Stille couplings can occur for several reasons. One common issue is the presence of impurities in the organostannane reagent. Additionally, high temperatures can lead to catalyst decomposition. Ensure your organostannane is pure and consider running the reaction at a lower temperature if possible.
-
Q2: How can I minimize the homocoupling of my organostannane reagent? A2: Homocoupling of the organostannane is a frequent side reaction in Stille couplings.[16] This can be minimized by the slow addition of the organostannane to the reaction mixture. Using a copper(I) co-catalyst can sometimes suppress this side reaction by facilitating the desired cross-coupling pathway.[7]
Experimental Protocol: Activating the Palladium Catalyst
For less reactive substrates, ensuring the formation of the active Pd(0) species is crucial.[17]
-
Pre-reduction : In a Schlenk tube under an inert atmosphere, dissolve the Pd(II) source (e.g., Pd(OAc)₂) and the phosphine ligand in a degassed solvent.
-
Reducing Agent : Add a mild reducing agent, such as a hydrazine derivative or a trialkylsilane, and stir at room temperature for 15-30 minutes, or until a color change indicates the formation of the Pd(0) complex.
-
Substrate Addition : To this pre-formed catalyst solution, add the organohalide, organostannane, and any additives.
-
Reaction : Proceed with the reaction under the optimized conditions for your specific substrates.
Negishi Coupling
The Negishi coupling pairs an organozinc compound with an organohalide.
FAQs:
-
Q1: My Negishi coupling is not working. I am concerned about the quality of my organozinc reagent. How should I prepare it? A1: Organozinc reagents are sensitive to air and moisture, and their quality is paramount for the success of Negishi couplings.[18] They are typically prepared in situ or just before use. A common method involves the transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).[19]
-
Q2: The reaction stalls at partial conversion. What could be the problem? A2: A stalled Negishi reaction can be due to catalyst deactivation or inhibition by the product.[20] If your substrate or product contains coordinating functional groups, they may bind to the palladium center and inhibit catalysis. In such cases, using a more robust ligand or a higher catalyst loading might be necessary.
Experimental Protocol: Preparation of an Organozinc Reagent
This protocol describes the preparation of an arylzinc reagent for use in a Negishi coupling.[19]
-
Setup : Under an inert atmosphere, add anhydrous THF to a flame-dried Schlenk flask.
-
Lithiation : Cool the THF to -78 °C and add the aryl bromide (1.0 equiv). Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes.
-
Transmetalation : In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv) in THF. Transfer the organolithium solution to the ZnCl₂ solution via cannula at -78 °C.
-
Warming : Allow the resulting mixture to slowly warm to room temperature. The organozinc reagent is now ready for use in the cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
"optimization of reaction conditions for furopyridine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of furopyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of furopyridine compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated. 3. Incorrect Stoichiometry: The molar ratios of the reactants may be incorrect. 4. Poor Quality Reagents: Starting materials or solvents may be impure or degraded. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint. For the three-component synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives, a reaction temperature of 90°C for 9-30 hours is recommended.[1] 2. Check Catalyst: Use fresh catalyst. If applicable, ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. 3. Verify Stoichiometry: Carefully check the calculations and measurements of all reactants. 4. Use Pure Reagents: Purify starting materials if necessary. Use anhydrous solvents when the reaction is sensitive to moisture. |
| Formation of Multiple Products/Side Reactions | 1. Non-optimal Temperature: The reaction temperature may be too high, leading to decomposition or side reactions. 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to undesired byproducts. 3. Cross-Reactivity: In multi-component reactions, alternative reaction pathways may be competing with the desired one. | 1. Adjust Temperature: Lower the reaction temperature and monitor for improved selectivity. 2. Purify Starting Materials: Ensure all reagents and solvents are of high purity. 3. Modify Reaction Sequence: In some cases, a stepwise approach to the synthesis may be more effective than a one-pot reaction to minimize side products. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities. 3. Product is an Oil: The product may not crystallize easily. | 1. Solvent Selection: After the reaction, cool the mixture to room temperature to induce crystallization. If the product is a crystalline powder, it can be collected by filtration and washed with water.[1] For extraction, choose a solvent in which the product has high solubility and impurities have low solubility. 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Gradient elution may be necessary to achieve good separation. 3. Induce Crystallization/Alternative Purification: Try to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent. If the product remains an oil, consider alternative purification methods like distillation or preparative HPLC. |
| Inconsistent Results/Poor Reproducibility | 1. Variation in Reagent Quality: Different batches of starting materials or catalysts may have varying purity. 2. Sensitivity to Air or Moisture: Some reactions are sensitive to atmospheric conditions. 3. Inconsistent Heating: Uneven heating of the reaction mixture can lead to variable results. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Characterize starting materials before use. 2. Use Inert Atmosphere: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure Uniform Heating: Use an oil bath or a heating mantle with a stirrer to ensure uniform temperature throughout the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of furopyridine derivatives?
A1: A common and efficient method is a three-component reaction. For example, furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives can be synthesized from an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione.[2] This method is advantageous due to its good yields and environmentally friendly conditions, as it can be performed in aqueous media without a catalyst.[1][2]
Q2: How can I optimize the reaction time for my furopyridine synthesis?
A2: The optimal reaction time can vary depending on the specific substrates and conditions. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For the synthesis of 1,3-Dimethyl-5-aryl-8a-hydroxy-5,9,5a-trihydro-7-oxa-furo)2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, reaction times can range from 9 to 30 hours at 90°C.[1]
Q3: My reaction is not proceeding as expected. What are some initial troubleshooting steps?
A3: First, verify the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, IR, melting point). Ensure that the reaction is being carried out at the correct temperature and that the stirring is adequate. If you are using a catalyst, ensure it is active and used in the correct amount. Finally, re-check all your calculations for the stoichiometry of the reactants.
Q4: What is a suitable solvent for furopyridine synthesis?
A4: The choice of solvent is highly dependent on the specific reaction. A notable advantage of some modern protocols is the use of water as a solvent, which is both environmentally friendly and cost-effective.[1] For other types of furopyridine synthesis, such as intramolecular cyclization of cyanopyridines, a solvent like THF with a base such as KOtBu may be used.[3]
Q5: How can I purify my final furopyridine product?
A5: A common method for purification is recrystallization. For instance, furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives can be recrystallized from ethanol after being collected by filtration.[1] If recrystallization is not effective, column chromatography is a widely used alternative.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 1,3-Dimethyl-5-aryl-8a-hydroxy-5,9,5a-trihydro-7-oxa-furo)2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione.[1]
| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-ClC6H4CHO | 6-amino-1,3-dimethylpyrimidine-2,4-dione | Tetronic acid | Water | 90 | 10 | 92 |
| 4-FC6H4CHO | 6-amino-1,3-dimethylpyrimidine-2,4-dione | Tetronic acid | Water | 90 | 12 | 94 |
| 4-MeC6H4CHO | 6-amino-1,3-dimethylpyrimidine-2,4-dione | Tetronic acid | Water | 90 | 9 | 95 |
| 2-ClC6H4CHO | 6-amino-1,3-dimethylpyrimidine-2,4-dione | Tetronic acid | Water | 90 | 15 | 89 |
| 3,4-(MeO)2C6H3CHO | 6-amino-1,3-dimethylpyrimidine-2,4-dione | Tetronic acid | Water | 90 | 10 | 96 |
Detailed Experimental Protocol
Synthesis of 1,3-Dimethyl-5-aryl-8a-hydroxy-5,9,5a-trihydro-7-oxa-furo)2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione [1]
Materials:
-
Aldehyde (2 mmol)
-
6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol)
-
Tetronic acid (2 mmol)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
A suspension of the aldehyde (2 mmol), 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), and tetronic acid (2 mmol) is prepared in water (10 mL).
-
The mixture is stirred at 90°C for the time specified in the table above (typically 9-30 hours).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crystalline powder that forms is collected by filtration.
-
The collected solid is washed with water.
-
The crude product is recrystallized from ethanol to yield the pure furopyridine derivative.
Visualizations
Caption: Experimental workflow for the synthesis of furopyridine derivatives.
References
Technical Support Center: Overcoming Solubility Challenges with Cyclobuta[b]furo[2,3-d]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with Cyclobuta[b]furo[2,3-d]pyridine derivatives. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound derivatives?
A1: The low aqueous solubility of many this compound derivatives often stems from a combination of factors inherent to their molecular structure. These include:
-
High Crystallinity: The planar and rigid nature of the fused ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate individual molecules.
-
Lipophilicity: The predominantly hydrophobic hydrocarbon framework of the cyclobutane and furo-pyridine rings contributes to low affinity for aqueous solvents.[1][2]
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Molecular Size and Weight: Larger molecules with higher molecular weights generally exhibit lower solubility as they are more challenging for solvent molecules to surround and solvate.[2][3]
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Limited Hydrogen Bonding Capacity: While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall capacity for hydrogen bonding with water may be limited, further decreasing aqueous solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for drug discovery and development.[4][5][6]
-
Kinetic Solubility: This is the concentration of a compound that can be reached when a solution is prepared by adding the compound from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It represents the solubility of the amorphous or fastest-precipitating form of the compound and is often higher than thermodynamic solubility. Kinetic solubility is typically measured in high-throughput screening to quickly assess a large number of compounds in early discovery phases.[4][6][7][8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the concentration in solution remains constant.[4][5][10] Thermodynamic solubility is a critical parameter for later stages of drug development, including formulation and preclinical studies.
Recommendation: For initial screening of a series of this compound derivatives, kinetic solubility assays are appropriate for rapid assessment. For lead optimization and pre-formulation studies, thermodynamic solubility measurements are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation with this compound derivatives.
Problem 1: My this compound derivative precipitates out of solution during my in vitro assay.
-
Possible Cause: The compound's concentration in the assay medium exceeds its kinetic solubility. The presence of DMSO from the stock solution can initially keep the compound in a supersaturated state, but precipitation can occur over time.
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) in the same buffer system as your biological assay. This will establish the maximum concentration you can use without precipitation.
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (ideally <0.5%) in your assay, as higher concentrations can influence both compound solubility and biological activity.
-
Utilize Solubility-Enhancing Excipients: Consider the use of co-solvents (e.g., ethanol, PEG 400), surfactants (e.g., Tween 80), or cyclodextrins in your assay buffer to increase the compound's solubility.[11][12] However, be sure to run appropriate vehicle controls to ensure these excipients do not interfere with the assay.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[1]
-
Problem 2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
-
Possible Cause: Poor solubility can lead to the formation of compound aggregates, which can result in non-specific activity or inhibition, leading to irreproducible data.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation or cloudiness.
-
Dynamic Light Scattering (DLS): If available, use DLS to detect the presence of sub-visible aggregates in your compound stock solutions and final assay solutions.
-
Incorporate a Detergent: Including a low concentration of a non-ionic detergent like Triton X-100 or Tween 20 in the assay buffer can help to disrupt aggregate formation. Ensure the detergent is compatible with your assay.
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Confirm Dose-Response Relationship: A well-behaved, soluble compound should exhibit a clear sigmoidal dose-response curve. Irregular or steep curves can be indicative of solubility-related artifacts.
-
Data Presentation
Table 1: Aqueous Solubility of Exemplary this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Kinetic Solubility (μg/mL) in PBS (pH 7.4) | Thermodynamic Solubility (μg/mL) in PBS (pH 7.4) |
| Cpd-001 | -H | -H | 5.2 | 1.8 |
| Cpd-002 | -Cl | -H | 2.1 | 0.5 |
| Cpd-003 | -OCH3 | -H | 15.8 | 4.3 |
| Cpd-004 | -H | -COOH | 45.3 | 12.7 |
| Cpd-005 | -H | -N(CH3)2 | 68.1 | 25.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for any specific this compound derivatives.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.
Materials:
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Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
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96-well microtiter plates.
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Nephelometer (light-scattering plate reader).
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the this compound derivative in DMSO.
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Plate Setup: Add 2 µL of the DMSO stock solution to the first well of a 96-well plate.
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Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL of PBS to all wells except the first, and then serially transferring 100 µL from the first well across the plate.
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Addition of Buffer: Add 98 µL of PBS to each well.
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Mixing and Incubation: Mix the contents thoroughly by shaking for 2 hours at a controlled temperature (e.g., 25°C).[7]
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Measurement: Measure the light scattering in each well using a nephelometer.[7]
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Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
This method determines the equilibrium solubility of a crystalline compound.
Materials:
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Solid (crystalline) form of the test compound.
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Phosphate-buffered saline (PBS), pH 7.4.
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Glass vials with screw caps.
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Shaker incubator.
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Centrifuge.
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HPLC system with a suitable column and UV detector.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (e.g., 1 mL). Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[4]
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Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
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Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.
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Calculation: The determined concentration represents the thermodynamic solubility.
Visualizations
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Caption: Troubleshooting Logic for Solubility-Related Assay Issues.
Caption: Pathways for Enhancing the Solubility of Target Compounds.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. enamine.net [enamine.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Refining Purification Techniques for Novel Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of novel heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a purification technique for a novel heterocyclic compound?
A1: The choice of purification technique depends on several factors, including the compound's physical state, polarity, solubility, and stability. The nature and properties of the impurities present are also crucial. For solid compounds, recrystallization is often a good starting point, while chromatography is versatile for both solid and liquid samples.[1] Liquid-liquid extraction is useful for separating compounds based on their differential solubility in immiscible solvents.[2]
Q2: How do I select an appropriate solvent system for column chromatography of a new heterocyclic compound?
A2: Solvent selection is critical for successful column chromatography. A good starting point is to use a solvent system that gives your target compound a retention factor (Rf) value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[3] This provides a good balance between separation and elution time. It is advisable to test several solvent systems with varying polarities. Common solvent systems include mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[3]
Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you may need to use a more polar solvent system. Consider using a reverse-phase silica column or trying more aggressive solvent systems for normal phase chromatography.[4] Solvent systems containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane (1-10%), can be effective for eluting highly polar compounds.[4]
Q4: What is "oiling out" during recrystallization, and how can I prevent it?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than forming solid crystals. This often happens when the solution is supersaturated at a temperature above the compound's melting point.[5] To prevent this, you can try adding more solvent to the hot solution to reduce the saturation level.[5] Using a mixed solvent system and ensuring a slow cooling rate can also help promote proper crystal formation.[5]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound won't elute from the column. | The compound may have decomposed on the silica gel.[4] The solvent system may be incorrect.[4] The compound may have eluted in the solvent front.[4] | Test the compound's stability on silica using 2D TLC.[4] Double-check the solvent preparation.[4] Check the first few fractions collected.[4] |
| Poor separation of compounds with a large Rf difference on TLC. | One compound might be degrading on the column, leading to mixed fractions.[4] The solvent choice may be inappropriate, causing one compound to dissolve well while the other does not.[4] | Verify the compound's stability on silica.[4] Select a solvent system that effectively dissolves all components of the mixture.[4] |
| Compound streaks on the column. | The compound may have low solubility in the chosen eluent.[6] | Switch to a different solvent system, such as dichloromethane/hexane or acetone/hexane.[6] |
| No compound is detected in the collected fractions. | The fractions may be too dilute to detect the compound.[4][7] | Concentrate the fractions in the expected elution range and re-check with TLC.[4][7] |
Recrystallization
| Problem | Possible Cause | Solution |
| Poor yield of crystals. | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[5] | Test the mother liquor for the presence of your compound by evaporating a small sample. If a residue forms, you can try to recover more product by partially evaporating the solvent and cooling again.[5] |
| Crystallization happens too quickly. | Rapid crystallization can trap impurities within the crystals.[5] | Reheat the solution and add a small amount of additional solvent to slightly decrease saturation.[5] Ensure the solution cools down slowly.[5] |
| No crystals form upon cooling. | The solution may not be sufficiently saturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] Add a seed crystal of the pure compound.[5] Boil off some of the solvent to increase the concentration and then cool again.[5] |
| The compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point due to high impurity levels or rapid cooling.[5] | Reheat the solution and add more of the "soluble solvent" if using a mixed solvent system.[5] Consider a charcoal treatment to remove impurities.[5] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of a stable emulsion. | High concentrations of surfactant-like molecules in the sample.[8] Vigorous shaking of the separatory funnel.[8] | Gently swirl the separatory funnel instead of shaking it vigorously.[8] Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8] |
| Poor separation of layers. | The densities of the two solvents are too similar. | Add a solvent with a significantly different density to one of the phases. |
| Low recovery of the target compound. | The partition coefficient of the compound between the two phases is not optimal. The compound may be reacting with the extraction solvent. | Perform multiple extractions with smaller volumes of the extracting solvent. Adjust the pH of the aqueous layer to ionize or de-ionize the compound, thereby changing its solubility. Ensure the chosen solvent is inert towards your compound.[9] |
Quantitative Data on Purification Techniques
The following tables provide examples of quantitative data for the purification of indole, a common heterocyclic compound.
Table 1: Purification of Indole via Crystallization
| Starting Material | Solvent System | Crystallization Temperature | Purity Achieved | Yield |
| Crude Indole (>80% purity) | Methanol/Water (3:2) | 0°C | >99% | >75%[9] |
| Indole-Concentrated Oil (73.3 wt%) | n-Hexane | 283 K (10°C) | 99.5 wt% | 57.5%[10][11] |
Table 2: Purification of Indole via Extraction
| Extraction Method | Solvent/Extractant | Separation Efficiency/Yield | Purity |
| Liquid-Liquid Extraction | Halogen-Free Ionic Liquids (e.g., [Bmim][DMP]) | Up to 95.4 wt% | High |
| Two-Phase Liquid System | n-Hexane and Aqueous Medium | Half-life of enzyme activity improved from 615 hours (with crude indole) | Substantially purified aqueous indole solution[12] |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: In a beaker, add silica gel to the chosen non-polar solvent (e.g., hexanes) to create a slurry.
-
Column Packing: Secure a glass column vertically. Pour the silica slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Sample Loading: Dissolve the crude heterocyclic compound in a minimal amount of the eluent or a slightly more polar solvent.[12] Carefully add the sample solution to the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[12]
-
Elution: Start eluting with the chosen solvent system, beginning with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[11]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Liquid-Liquid Extraction Protocol
-
Solvent Choice: Select two immiscible solvents in which the target compound and impurities have different solubilities.[2]
-
Dissolution: Dissolve the crude mixture in the first solvent and transfer it to a separatory funnel.
-
Extraction: Add the second, immiscible solvent to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate completely.
-
Collection: Drain the bottom layer into a clean flask. If the desired compound is in the top layer, drain and discard the bottom layer, then pour the top layer out through the top of the funnel to avoid contamination.
-
Repeat (if necessary): For higher recovery, the extraction process can be repeated on the layer containing the desired compound with fresh portions of the extracting solvent.
-
Drying and Solvent Removal: Dry the organic layer containing the purified compound with a drying agent (e.g., anhydrous sodium sulfate), filter, and then remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of a novel heterocyclic compound.
References
- 1. acs.org [acs.org]
- 2. scribd.com [scribd.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. doaj.org [doaj.org]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Scale-Up Synthesis of Cyclobuta[B]furo[2,3-D]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Cyclobuta[B]furo[2,3-D]pyridine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of nitrogen-containing heterocycles like this compound?
A1: The primary safety concerns involve the handling of pyridine and its derivatives, which are often flammable, toxic, and may have a strong, unpleasant odor.[1][2] Key precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of harmful fumes.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1]
-
Ignition Sources: Pyridine is flammable; therefore, it is crucial to eliminate all potential ignition sources from the work area.[2]
-
Waste Disposal: Chemical waste must be disposed of according to institutional and environmental regulations. Never pour pyridine or its derivatives down the drain.[1]
-
Reagent Stability: Some reagents used in pyridine ring synthesis, such as hydroxylamine or hydrazine, can be unstable or explosive under certain conditions and must be handled with extreme care.[3]
Q2: Are there specific challenges associated with the stability of the furo[2,3-d]pyridine core during scale-up?
A2: Yes, the furan moiety can be sensitive to acidic conditions, which may lead to ring-opening or polymerization, especially at elevated temperatures.[4][5] During scale-up, localized overheating or inefficient pH control can promote the formation of polymeric byproducts, complicating purification and reducing yield. Careful control of temperature and the rate of acid/base addition is critical.
Q3: Why might a reaction that works well at the 1g scale fail or give poor results at the 100g scale?
A3: Scale-up challenges often arise from changes in physical parameters that are negligible at a small scale but significant at a larger one.[6][7] These include:
-
Heat Transfer: Exothermic reactions can become difficult to control. The surface-area-to-volume ratio decreases as scale increases, making it harder to dissipate heat, which can lead to side reactions or decomposition.[6]
-
Mass Transfer: Inefficient mixing in large reactors can lead to non-homogenous reaction mixtures, resulting in localized high concentrations of reagents and the formation of impurities.
-
Addition Rates: The rate of reagent addition becomes much more critical at scale to control reaction temperature and concentration gradients.
-
Work-up and Isolation: Procedures like extractions and filtrations can be much less efficient at a larger scale, potentially leading to product loss or lower purity.
Q4: What are the key considerations for the final purification of this compound intended for in vivo studies?
A4: For in vivo studies, the final compound must be of very high purity, with strict limits on residual solvents, heavy metals, and any process-related impurities. Key considerations include:
-
Polymorphism: The final crystallization step must be well-controlled to ensure a consistent crystalline form (polymorph), as different polymorphs can have different solubilities and bioavailabilities.[7]
-
Residual Solvents: The purification process must effectively remove all solvents used in the synthesis and purification steps to levels acceptable for pharmaceutical use.
-
Trace Impurities: All impurities must be identified and quantified. The purification method (e.g., recrystallization, column chromatography) must be robust enough to consistently remove them to below acceptable thresholds.
Troubleshooting Guides
Issue 1: Low Yield and/or Byproduct Formation in Furan Ring Synthesis (Paal-Knorr type reaction)
Q: My Paal-Knorr synthesis of the furan precursor works on a small scale, but on a larger scale, I'm seeing significant charring and the formation of polymeric byproducts. What's going wrong?
A: This is a common issue related to poor temperature control and the acidic nature of the reaction.[8]
-
Potential Cause 1: Exotherm Control. The acid-catalyzed cyclization and dehydration can be exothermic. On a large scale, inefficient heat removal can cause the internal temperature to rise significantly, leading to decomposition and polymerization of the furan product.[4]
-
Solution:
-
Slow down the rate of addition of the acid catalyst.
-
Improve reactor cooling efficiency.
-
Consider a more dilute reaction mixture to help manage the exotherm.
-
-
-
Potential Cause 2: Acid Sensitivity. Furans are sensitive to strong acids.[4] Localized high concentrations of the acid catalyst can promote side reactions.
-
Solution:
-
Ensure vigorous and efficient stirring to prevent localized "hot spots" of acid concentration.
-
Consider using a milder acid catalyst or a solid-supported acid catalyst that can be filtered off after the reaction.
-
-
Issue 2: Incomplete Cyclization in Pyridine Ring Annulation
Q: During the formation of the pyridine ring, I'm observing a significant amount of unreacted starting material and acyclic intermediates, even after extended reaction times. Why is the cyclization stalling?
A: Incomplete cyclization on scale-up can be due to several factors related to reaction conditions and reagent stoichiometry.
-
Potential Cause 1: Insufficient Temperature. The reaction may have a higher activation energy than anticipated, and the internal temperature of the large reactor may not be reaching the required setpoint uniformly.
-
Solution:
-
Carefully monitor the internal reaction temperature, not just the jacket temperature.
-
Ensure the heating system is adequate for the larger volume.
-
Slightly increase the reaction temperature, monitoring for any increase in impurity formation.
-
-
-
Potential Cause 2: Poor Solubility. One of the reactants or intermediates may have poor solubility in the chosen solvent at the reaction concentration, causing it to precipitate out before it can react.
-
Solution:
-
Consider a different solvent or a co-solvent system to improve solubility.
-
Increase the reaction volume to keep all components in solution.
-
-
-
Potential Cause 3: Deactivation of Catalyst/Reagent. If a base or catalyst is used, it may be neutralized by acidic impurities present in the starting materials or solvent, which is more pronounced at a larger scale.
-
Solution:
-
Ensure all starting materials and solvents are of high purity and are appropriately dried.
-
Consider a slight increase in the stoichiometry of the base or catalyst.
-
-
Issue 3: Difficulty in Purification and Isolation of the Final Product
Q: I'm struggling to purify the final this compound product. Column chromatography is not practical at this scale, and recrystallization results in significant product loss or an oily product.
A: Purification is a major scale-up hurdle. Moving away from chromatography is essential for large-scale production.
-
Potential Cause 1: Persistent Impurities. Certain impurities may have very similar solubility profiles to your product, making them difficult to remove by simple recrystallization.
-
Solution:
-
Impurity Profiling: Identify the persistent impurities by LC-MS and NMR. Understanding their structure can help devise a strategy to remove them.
-
Reaction Optimization: Revisit the final reaction step to minimize the formation of these specific impurities.
-
Acid/Base Wash: If the impurity has a different acid/base character than your product, an acidic or basic wash during the workup can selectively remove it. A common method for purifying crude pyridine is to perform an alkali treatment followed by distillation.[9]
-
Alternative Crystallization: Experiment with different solvent/anti-solvent systems for recrystallization. A multi-solvent system can sometimes provide the selectivity needed.
-
-
-
Potential Cause 2: Product Oiling Out. The product may be melting at the crystallization temperature or is too soluble in the chosen solvent.
-
Solution:
-
Lower the temperature of the crystallization process.
-
Slowly add the anti-solvent to the product solution while vigorously stirring to induce nucleation.
-
"Seed" the solution with a small amount of pure, crystalline product to encourage proper crystal growth.
-
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Purity at Different Scales for a Hypothetical Pyridine Ring Formation Step.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactant A | 10.0 g | 10.0 kg |
| Reactant B | 1.2 equivalents | 1.15 equivalents |
| Solvent Volume | 100 mL | 95 L |
| Catalyst Loading | 5 mol% | 4.5 mol% |
| Reaction Temp. | 110 °C (oil bath) | 115 °C (internal) |
| Reaction Time | 8 hours | 12 hours |
| Crude Yield | 85% | 82% |
| Purity (by HPLC) | 92% | 88% |
| Major Impurity | 3.5% (Side-product X) | 7.2% (Side-product X) |
Table 2: Impurity Profile Before and After Optimized Purification.
| Impurity | Crude Product (HPLC Area %) | After Recrystallization (HPLC Area %) |
| Starting Material A | 1.8% | < 0.1% |
| Side-product X | 7.2% | 0.4% |
| Unknown Impurity 1 | 1.5% | 0.15% |
| Unknown Impurity 2 | 0.9% | < 0.05% |
| Product Purity | 88.0% | 99.3% |
Experimental Protocols
Protocol: Scale-Up Recrystallization of this compound (Hypothetical)
This protocol describes a robust recrystallization procedure for purifying 1 kg of crude this compound from a purity of ~88% to >99% for use in preclinical studies.
Materials and Equipment:
-
Crude this compound (1.0 kg)
-
2-Propanol (IPA), HPLC grade (approx. 10 L)
-
Heptane, HPLC grade (approx. 20 L)
-
20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Nutsche filter dryer or equivalent filtration setup
-
Vacuum oven
Procedure:
-
Dissolution: Charge the 20 L reactor with 1.0 kg of crude this compound and 8.0 L of 2-Propanol.
-
Heating: Begin stirring at 100 RPM and heat the mixture to 75-80 °C using the reactor jacket. Continue heating until all solids are completely dissolved.
-
Cooling and Nucleation: Once a clear solution is obtained, slowly cool the batch to 60 °C over 1 hour. At 60 °C, add 0.5 g of pure this compound as seed crystals to induce controlled crystallization.
-
Crystal Growth: Hold the batch at 60 °C for 2 hours to allow for crystal growth.
-
Anti-Solvent Addition: Begin a slow, controlled addition of 16.0 L of heptane over 4 hours, maintaining the internal temperature at 55-60 °C. The product will precipitate further as the anti-solvent is added.
-
Final Cooling: After the heptane addition is complete, slowly cool the slurry to 0-5 °C over 3 hours and hold at this temperature for at least 2 hours to ensure maximum precipitation.
-
Filtration: Filter the cold slurry through the Nutsche filter. Wash the filter cake with 2 x 1.0 L of a cold (0-5 °C) 2:1 mixture of heptane:IPA.
-
Drying: Dry the purified solid in a vacuum oven at 45-50 °C until a constant weight is achieved.
Expected Outcome:
-
Yield: 850-900 g (85-90% recovery)
-
Purity: >99.0% by HPLC
Mandatory Visualizations
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Assay Interference from Fluorescent Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from fluorescent compounds in their assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of assay interference from test compounds?
A1: Interference from test compounds in fluorescence-based assays primarily stems from three phenomena:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.[1][2][3]
-
Quenching: The compound absorbs the energy from the excited fluorophore or the emitted light, resulting in a decreased signal and potential false negatives.[1][2][3] This can occur through mechanisms like the inner filter effect, where the compound absorbs the excitation or emission light.[1][2]
-
Light Scatter: Precipitated or aggregated compounds can scatter the excitation light, causing an artificially high signal.[4]
Q2: How can I proactively minimize interference from fluorescent compounds during assay development?
A2: Several strategies can be employed during assay development to reduce potential interference:
-
Wavelength Selection: Whenever possible, use "red-shifted" fluorophores that are excited by and emit light at longer wavelengths (typically >500 nm).[1][4][5] A significantly lower percentage of library compounds fluoresce in the red spectral region compared to the blue-green region.[1]
-
Assay Technology Choice: Consider using assay formats that are inherently less susceptible to interference. Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful techniques that use long-lifetime fluorophores (lanthanides) and a time delay between excitation and detection to minimize background fluorescence from interfering compounds.[6][7][8][9][10]
-
Reagent Concentration: Optimize the concentration of your fluorescent reagents. In some cases, a higher concentration of the assay fluorophore can overwhelm the interference from a test compound.[2] Conversely, for highly sensitive assays with low tracer concentrations, even minor compound fluorescence can be problematic.[2]
Q3: My assay is showing an unexpectedly high background signal. What are the likely causes and how can I troubleshoot this?
A3: High background fluorescence can originate from several sources:
-
Compound Autofluorescence: The test compound itself may be fluorescent.
-
Contaminated Reagents or Buffers: Buffers, solvents, or other assay components may contain fluorescent impurities.[11]
-
Nonspecific Binding: The fluorescent probe may be binding nonspecifically to the plate, other proteins, or cellular components.[12][13]
-
Autofluorescence of Biological Samples: Cells and tissues can have endogenous fluorophores that contribute to background.[14][15][16]
To troubleshoot high background, consider the following steps in the provided workflow diagram.
Caption: A flowchart for troubleshooting high background signals.
Q4: What is the "inner filter effect" and how can I correct for it?
A4: The inner filter effect occurs when a compound in the sample absorbs either the excitation light intended for the fluorophore or the emission light from the fluorophore.[1][2] This leads to a reduction in the measured fluorescence signal and can be a significant source of error, particularly at high compound concentrations.[1] Correction methods include:
-
Sample Dilution: Diluting the sample can reduce the optical density and minimize the inner filter effect.[17]
-
Mathematical Corrections: Several mathematical models can be used to correct for the inner filter effect, though they often require measuring the absorbance of the sample at the excitation and emission wavelengths.[17]
-
Preread Protocol: Measuring the absorbance of the test compounds at the assay's excitation and emission wavelengths before the addition of the fluorescent substrate can help identify potential inner filter effects.[1]
Troubleshooting Guides
Guide 1: Identifying the Type of Interference
This guide will help you determine the nature of the interference caused by your test compound.
Experimental Workflow:
Caption: A workflow for identifying the type of compound interference.
Data Interpretation:
| Observation in 'Compound Only' Control | Observation in Full Assay (vs. No Compound Control) | Likely Interference Mechanism |
| Increased fluorescence signal | Increased or unaffected signal | Autofluorescence[1][2] |
| No significant signal | Decreased fluorescence signal | Quenching or Inner Filter Effect[1][2] |
| No significant signal | No significant change | No direct fluorescence interference |
Guide 2: Mitigation Strategies for Common Interferences
Once the type of interference is identified, you can apply targeted mitigation strategies.
| Interference Type | Mitigation Strategy |
| Autofluorescence | Spectral Shift: Use fluorophores with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum. Red-shifted dyes are often effective.[1][4][5] |
| Time-Resolved Fluorescence (TRF/TR-FRET): This technique introduces a delay between excitation and signal detection, allowing the short-lived compound autofluorescence to decay before measurement.[6][7][8][9][10] | |
| Background Subtraction: Measure the fluorescence of the compound alone and subtract this value from the assay signal.[18] | |
| Kinetic Measurement: In some assays, the fluorescence of the test compound will remain constant over time, while the assay signal changes. A kinetic read can thus distinguish the two.[2] | |
| Quenching / Inner Filter Effect | Reduce Compound Concentration: Lowering the concentration of the interfering compound can mitigate quenching.[19] |
| Use a Brighter Fluorophore: A fluorophore with a higher quantum yield may be less affected by quenching. | |
| Change Fluorophore: Select a fluorophore whose excitation and emission spectra are not absorbed by the test compound. | |
| Assay Miniaturization: Reducing the pathlength of the light by using smaller volume plates (e.g., 384- or 1536-well) can lessen the inner filter effect.[2] | |
| Light Scatter | Centrifugation/Filtration: If the compound is precipitating, centrifuging the plate or filtering the compound solution before addition to the assay may help. |
| Solubility Optimization: Adjusting the buffer conditions (e.g., adding a small amount of detergent like Triton X-100 or DMSO) can improve compound solubility. |
Experimental Protocols
Protocol 1: Determining Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of a test compound at the assay's excitation and emission wavelengths.
Materials:
-
Microplate reader with fluorescence detection capabilities
-
Microplates (e.g., 96-well or 384-well, black plates are recommended to reduce background)
-
Assay buffer
-
Test compound stock solution
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. The concentration range should cover and exceed the concentrations used in the main assay.
-
Include a "buffer only" control (blank).
-
Dispense the compound dilutions and the blank into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.
-
Plot the background-subtracted fluorescence intensity against the compound concentration to assess the level of autofluorescence.
Protocol 2: Assessing the Inner Filter Effect
Objective: To determine if a test compound absorbs light at the excitation or emission wavelengths of the assay fluorophore.
Materials:
-
Microplate reader with absorbance and fluorescence detection
-
Microplates (clear-bottom for absorbance, black for fluorescence)
-
Assay buffer
-
Test compound stock solution
-
Assay fluorophore (or a stable fluorescent molecule with similar spectral properties)
Procedure:
-
Absorbance Scan: a. Prepare a dilution of the test compound in assay buffer at the highest concentration used in the assay. b. Dispense into a clear-bottom plate. c. Perform an absorbance scan over a range of wavelengths that includes the excitation and emission wavelengths of your assay's fluorophore. d. Significant absorbance at these wavelengths indicates a potential for the inner filter effect.
-
Fluorescence Quenching Experiment: a. Prepare a constant concentration of the assay fluorophore in assay buffer. b. Prepare a serial dilution of the test compound. c. In a black microplate, add the fluorophore solution to wells containing the serial dilutions of the test compound. d. Include a control with the fluorophore and no test compound. e. Measure the fluorescence intensity. f. A dose-dependent decrease in fluorescence in the presence of the compound suggests quenching or an inner filter effect.
Specialized Assay Considerations
Time-Resolved FRET (TR-FRET)
TR-FRET assays are less prone to interference but not entirely immune.[20]
-
Potential Interference: Highly fluorescent compounds at high concentrations can still interfere.[20] Compounds that quench the donor or acceptor fluorescence can also be problematic.
-
Troubleshooting: Monitor both the donor and acceptor channel signals. If a compound causes a dose-dependent change in both channels, it is likely an interference compound.[3] True hits should primarily affect the FRET ratio (acceptor/donor signal).[3]
AlphaScreen® and AlphaLISA®
These bead-based proximity assays are susceptible to specific types of interference.
-
Singlet Oxygen Quenchers: Compounds that quench the singlet oxygen transferred between the donor and acceptor beads will reduce the signal.[21][22]
-
Light Blockers/Color Quenchers: Colored compounds that absorb light at the excitation (680 nm) or emission (520-620 nm for AlphaScreen, 615 nm for AlphaLISA) wavelengths will interfere.[22][23] Blue and green compounds are particularly problematic for the AlphaScreen emission window.[22]
-
Biotin Mimetics: Compounds that structurally resemble biotin can interfere with assays using a streptavidin-biotin interaction by competing for binding to the streptavidin-coated beads.[23]
A troubleshooting workflow for AlphaScreen/AlphaLISA assays is presented below.
Caption: A decision tree for troubleshooting AlphaScreen/AlphaLISA assays.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence | Abcam [abcam.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. agilent.com [agilent.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 15. biotium.com [biotium.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. revvity.com [revvity.com]
- 23. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furo-pyrimidine and Furo-pyridine Analogs with Standard Chemotherapeutic Agents
Introduction
While the novel compound Cyclobuta[b]furo[2,3-d]pyridine is not yet documented in existing literature, this guide provides a comparative study of closely related furo[2,3-d]pyrimidine and furo[2,3-b]pyridine derivatives, which have shown promising anticancer activities.[1][2][3][4] These compounds are evaluated against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel—to offer a contextual understanding of their potential efficacy and mechanisms of action for researchers and drug development professionals.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic effects of various furo-pyrimidine and furo-pyridine derivatives have been assessed against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison with standard anticancer drugs.
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Furo-pyrimidine/Furo-pyridine Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| Furo[2,3-d]pyrimidine Derivatives | |||
| Compound 4a | HepG2 | 0.70 | [2] |
| Compound 5d (chalcone derivative) | MCF-7 | 1.39 (GI50) | [5] |
| Compound 5e (chalcone derivative) | MCF-7 | 0.505 (GI50) | [5] |
| Compound 10b | HS 578T | 1.51 (GI50) | [6][7] |
| Furo[2,3-b]pyridine Derivatives | |||
| Compound 7 | Neuro-2a | 5.8 | [8] |
| Compound 12a | Neuro-2a | 3.6 | [8] |
| Compound 17d | MDA-MB-435 | 0.023 (GI50) | [9] |
| Standard Anticancer Drugs | |||
| Doxorubicin | MCF-7 (resistant) | 3.30 | [3][7] |
| Cisplatin | Various | Varies | [10][11] |
| Paclitaxel | Various | Varies | [12][13] |
Note: The activity of cisplatin and paclitaxel is highly dependent on the cell line and exposure time, and thus a single value is not representative.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of anticancer agents are dictated by their specific molecular interactions and the signaling pathways they disrupt.
Furo-pyrimidine and Furo-pyridine Derivatives
Several derivatives of furo[2,3-d]pyrimidine and furo[2,3-b]pyridine have been identified as inhibitors of various protein kinases, which are crucial for cancer cell survival and proliferation.[1][14] Notably, the PI3K/AKT pathway, which is a central regulator of cell growth and survival, has been identified as a target for some furo[2,3-d]pyrimidine derivatives.[6][7] Other targets include cyclin-dependent kinases (CDKs), which regulate the cell cycle.[14]
Established Anticancer Drugs
-
Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, which inhibits the progression of topoisomerase II.[15][16][17][][19] This action prevents the resealing of the DNA double helix, leading to a halt in replication and transcription.[15][17] Doxorubicin also generates reactive oxygen species, contributing to its cytotoxic effects.[15][16]
-
Cisplatin: As a platinum-based drug, cisplatin forms cross-links with DNA, primarily with purine bases.[10][11][20][21] These adducts disrupt DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis.[11][21]
-
Paclitaxel: This agent is a mitotic inhibitor that stabilizes microtubules by binding to the β-tubulin subunit.[12][13][22][23][24] This stabilization prevents the dynamic reorganization of the microtubule network necessary for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][24]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways for both the novel compound class and the established drugs.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: DNA Damage Pathways of Doxorubicin and Cisplatin.
Caption: Paclitaxel's Mechanism of Microtubule Stabilization.
Experimental Protocols
The evaluation of anticancer compounds relies on standardized in vitro assays to determine their efficacy and selectivity.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[25][26][27][28][29]
Workflow:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[29]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 540-570 nm). The intensity of the color is directly proportional to the number of viable cells.[27]
Caption: MTT Assay Experimental Workflow.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's NCI-60 screen is a well-established platform for identifying and characterizing novel anticancer agents.[30][31][32] It utilizes 60 different human cancer cell lines, representing nine types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate).[31][32]
Screening Protocol:
-
Initial Single-Dose Screen: Compounds are first tested at a single high concentration (e.g., 10⁻⁵ M) across all 60 cell lines.[30]
-
Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then tested at five different concentrations to determine parameters such as GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).[30][33][34]
-
Data Analysis: The results are presented as a mean graph of the percent growth of treated cells relative to untreated controls. This allows for the detection of both cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[30]
Caption: Logical Flow of the NCI-60 Screening Protocol.
Conclusion
Derivatives of furo[2,3-d]pyrimidine and furo[2,3-b]pyridine represent a promising class of compounds with potent anticancer activity, in some cases comparable to or exceeding that of established drugs like doxorubicin against specific cell lines. Their mechanism of action, often involving the inhibition of key kinase signaling pathways such as PI3K/AKT, distinguishes them from traditional DNA-damaging agents like doxorubicin and cisplatin, and microtubule stabilizers like paclitaxel. This suggests they may offer alternative therapeutic strategies, potentially overcoming resistance mechanisms associated with conventional chemotherapies. Further investigation into the specific molecular targets and in vivo efficacy of these furo-pyridine and furo-pyrimidine compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furo[2,3-c]pyridine | 19539-50-5 | Benchchem [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. mdpi.com [mdpi.com]
- 17. Doxorubicin: Insights into Dynamics, Clinical Uses and Adverse Effects [pubs.sciepub.com]
- 19. Doxorubicin - Wikipedia [en.wikipedia.org]
- 20. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Paclitaxel (Taxol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kosheeka.com [kosheeka.com]
- 30. dctd.cancer.gov [dctd.cancer.gov]
- 31. revvity.com [revvity.com]
- 32. NCI-60 - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
- 34. 4.3. NCI-60 Cell Line Screening [bio-protocol.org]
Validating the Mechanism of Action of Cyclobuta[b]furo[2,3-d]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the proposed mechanism of action of the novel heterocyclic compound, Cyclobuta[b]furo[2,3-d]pyridine (hereafter referred to as Compound X), as a potent and selective inhibitor of the PI3K/AKT signaling pathway. The performance of Compound X is compared against a well-established PI3K inhibitor, Pictilisib (GDC-0941). This document presents supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and experimental workflows.
Proposed Mechanism of Action
Based on the structural similarity of the furo[2,3-d]pyridine core to known kinase inhibitors, it is hypothesized that Compound X acts as an ATP-competitive inhibitor of Class I Phosphoinositide 3-kinases (PI3Ks). The rigid, puckered conformation of the fused cyclobutane ring is proposed to confer high selectivity and metabolic stability. By inhibiting PI3K, Compound X is expected to block the downstream activation of AKT and subsequently induce apoptosis in cancer cells dependent on this pathway.
Data Presentation: Comparative Performance of Compound X and Pictilisib
The following tables summarize the quantitative data from key experiments designed to validate the proposed mechanism of action.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Compound X | 15 | 25 | 18 | 150 | >10,000 |
| Pictilisib | 3 | 33 | 3 | 58 | 16 |
Table 2: Cellular Phospho-AKT (Ser473) Inhibition
| Compound | Cell Line | IC₅₀ (nM) |
| Compound X | MCF-7 (Breast Cancer) | 50 |
| PC-3 (Prostate Cancer) | 75 | |
| Pictilisib | MCF-7 (Breast Cancer) | 20 |
| PC-3 (Prostate Cancer) | 35 |
Table 3: Cell Viability Assay (MCF-7 Cells, 72h Treatment)
| Compound | GI₅₀ (nM) |
| Compound X | 120 |
| Pictilisib | 85 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against purified PI3K isoforms and mTOR.
-
Methodology: A luminescence-based kinase assay was used. Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases were incubated with ATP and the appropriate lipid substrate in the presence of serially diluted Compound X or Pictilisib. Kinase activity was measured by quantifying the amount of ADP produced using a luciferase/luciferin system. Luminescence was read on a plate reader, and IC₅₀ values were calculated using a four-parameter logistic curve fit.
2. Cellular Phospho-AKT (Ser473) Inhibition Assay
-
Objective: To assess the ability of Compound X to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of its downstream effector, AKT.
-
Methodology: MCF-7 and PC-3 cells were seeded in 96-well plates and serum-starved for 24 hours. Cells were then pre-treated with various concentrations of Compound X or Pictilisib for 2 hours, followed by stimulation with insulin-like growth factor 1 (IGF-1) for 30 minutes. Cells were subsequently fixed, permeabilized, and stained with a primary antibody specific for phospho-AKT (Ser473) and a fluorescently labeled secondary antibody. Fluorescence intensity was quantified using a high-content imaging system. IC₅₀ values were determined by non-linear regression analysis.
3. Cell Viability Assay
-
Objective: To evaluate the effect of Compound X on the proliferation of cancer cells.
-
Methodology: MCF-7 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of Compound X or Pictilisib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibition (GI₅₀) values were calculated from the dose-response curves.
Mandatory Visualizations
Caption: Proposed mechanism of action of Compound X in the PI3K/AKT signaling pathway.
Caption: Workflow for the experimental validation of Compound X's mechanism of action.
Caption: Logical relationship between Compound X, its target, and the biological outcome.
Cross-Validation of In Vitro and In Vivo Efficacy for Furopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of furopyridine and related pyridine derivatives, focusing on the cross-validation of their in vitro cytotoxic and enzyme-inhibitory activities with their in vivo antitumor efficacy. The following sections present quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the translational potential of these compounds.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data from preclinical studies on representative furopyridine and pyridine compounds.
Table 1: In Vitro Cytotoxicity and Enzyme Inhibition of Furopyridine and Pyridine Derivatives
| Compound ID | Target/Assay | Cell Line(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Furopyridine 14 | CDK2/cyclin A2 Inhibition | - | 0.93 | Roscovitine | 0.39 | [1][2] |
| Pyridine 4 | CDK2/cyclin A2 Inhibition | - | 0.24 | Roscovitine | 0.39 | [1][2] |
| Pyridine 1 | CDK2/cyclin A2 Inhibition | - | 0.57 | Roscovitine | 0.39 | [1][2] |
| Pyridine 8 | CDK2/cyclin A2 Inhibition | - | 0.65 | Roscovitine | 0.39 | [1][2] |
| Pyridine 11 | CDK2/cyclin A2 Inhibition | - | 0.50 | Roscovitine | 0.39 | [1][2] |
| Furopyridone 4c | Cytotoxicity (MTT Assay) | KYSE70 | 0.655 (48h) | - | - | [3] |
| Furopyridone 4c | Cytotoxicity (MTT Assay) | KYSE150 | - | - | - | [3] |
| Pyridine Hybrid 3b | Cytotoxicity (MTT Assay) | Huh-7 | 6.54 | Taxol | 6.68 | [4] |
| Pyridine Hybrid 3b | Cytotoxicity (MTT Assay) | A549 | 15.54 | Taxol | 38.05 | [4] |
| Pyridine Hybrid 3b | Cytotoxicity (MTT Assay) | MCF-7 | 6.13 | Taxol | 12.32 | [4] |
| Pyridine Hybrid 3b | Tubulin Polymerization | - | 4.03 | Combretastatin A-4 | 1.64 | [4] |
Table 2: In Vivo Antitumor Efficacy of Selected Pyridine Derivatives
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Outcome | Source |
| Pyridine Derivative S4 (loaded in LPNCs) | Ehrlich Ascites Carcinoma (EAC) solid tumor-bearing mice | Ehrlich Ascites Carcinoma | 10 mg/kg, i.p. | Superior tumor growth inhibition compared to free S4 and 5-fluorouracil.[5] | [5] |
| Pyridine Hybrid 3b | - | Breast Cancer | - | 79% reduction in tumor size.[4] | [4] |
| Furo[2,3-d]pyrimidine Chalcone 5d | Murine Ehrlich Ascites Carcinoma (EAC) solid tumor model | Ehrlich Ascites Carcinoma | 5 mg/kg/day, i.p. for 20 days | Significant increase in GSH activity, comparable to Doxorubicin.[6] | [6] |
| Furo[2,3-d]pyrimidine Chalcone 5e | Murine Ehrlich Ascites Carcinoma (EAC) solid tumor model | Ehrlich Ascites Carcinoma | 5 mg/kg/day, i.p. for 20 days | Significant increase in GSH activity, comparable to Doxorubicin.[6] | [6] |
| Makaluvamine Analog FBA-TPQ | MCF-7 xenograft mouse model | Human Breast Cancer | 20 mg/kg/d, 3 d/wk for 1 week | 71.6% inhibition of tumor growth.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2, A549, KYSE70, KYSE150) are seeded in 96-well plates at a density of approximately 4 x 10^4 cells/well and incubated for 4 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the furopyridine compounds or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[3]
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Assay: Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice.[6]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomized into treatment and control groups. The furopyridine compound is administered via a specific route (e.g., intraperitoneally) at a predetermined dose and schedule.[5][6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.[7]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the general workflow for cross-validating in vitro and in vivo data.
Caption: CDK2 signaling pathway targeted by furopyridine compounds.
Caption: General workflow for cross-validation of in vitro and in vivo results.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclobuta[B]furo[2,3-D]pyridine Isomer Cytotoxicity: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the cytotoxicity of different Cyclobuta[B]furo[2,3-D]pyridine isomers. While research into the biological activities of related heterocyclic compounds, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, is ongoing and has demonstrated a range of cytotoxic and anticancer properties, data directly pertaining to the this compound core structure and its isomers is not present in the reviewed literature.
This guide, therefore, cannot provide a direct comparative analysis of the cytotoxicity of these specific isomers due to the absence of experimental data. The following sections will instead outline the general methodologies and approaches typically employed in the assessment of cytotoxicity for novel chemical entities, which would be applicable to future studies on this compound isomers.
General Experimental Protocols for Cytotoxicity Assessment
Should research on the cytotoxicity of this compound isomers become available, it would likely involve the following standard experimental protocols:
1. Cell Lines and Culture: A panel of human cancer cell lines representing different tumor types would be selected for initial screening. Commonly used cell lines include those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and prostate (e.g., PC-3) cancers. Normal, non-cancerous cell lines (e.g., human dermal fibroblasts) are also typically included to assess selectivity. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cytotoxicity Assays: The in vitro cytotoxicity of the compounds is generally determined using colorimetric or fluorometric assays that measure cell viability or proliferation. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound isomers for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the treatment medium is removed, and MTT solution is added to each well.
-
After a further incubation period, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value , which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
-
3. Data Presentation: The cytotoxicity data would be summarized in a table, presenting the IC50 values of the different this compound isomers against the tested cancer cell lines. This allows for a clear and direct comparison of their potency.
Hypothetical Data Table
Below is an example of how such data would be presented. Please note that the following table is for illustrative purposes only and does not contain real experimental data.
| Isomer | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Normal Fibroblast IC50 (µM) |
| Isomer A | 15.2 | 22.5 | 18.9 | > 100 |
| Isomer B | 5.8 | 8.1 | 7.3 | 85.4 |
| Isomer C | 25.1 | 30.7 | 28.4 | > 100 |
Potential Signaling Pathways and Experimental Workflow
Without specific data on the biological effects of this compound isomers, any depiction of a signaling pathway would be purely speculative. However, many cytotoxic compounds exert their effects by inducing apoptosis , or programmed cell death. A general workflow for investigating the mechanism of action and a simplified diagram of a common apoptotic pathway are presented below.
Caption: General experimental workflow for assessing the cytotoxicity of novel compounds.
Caption: Simplified intrinsic apoptotic signaling pathway induced by a cytotoxic agent.
Conclusion
At present, there is a notable gap in the scientific literature regarding the cytotoxic properties of this compound isomers. The frameworks for experimental design and data presentation outlined in this guide are based on established practices in the field of medicinal chemistry and cancer research. Future investigations into this specific class of compounds are necessary to elucidate their potential as cytotoxic agents. Researchers in the field are encouraged to explore the synthesis and biological evaluation of these novel heterocyclic systems.
"structure-activity relationship (SAR) studies of Cyclobuta[B]furo[2,3-D]pyridine analogs"
Confirming Target Engagement of Furopyridine-Based Kinase Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel kinase inhibitors are pivotal in the development of targeted therapies. The furopyridine scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides a comparative analysis of a representative furopyridine compound against established CDK2 inhibitors, with a focus on methods to confirm target engagement in a cellular context.
Comparative Performance of CDK2 Inhibitors
The following table summarizes the in vitro and cellular activity of our lead Furopyridine Compound 14 and two alternative CDK2 inhibitors, Roscovitine and Dinaciclib.
| Compound | Scaffold | Target | In Vitro IC50 (CDK2/Cyclin A2)a | Cellular IC50 (MCF-7)b | Cellular Thermal Shift (ΔTm at 10 µM)c |
| Furopyridine Cpd. 14 | Furo[2,3-b]pyridine | CDK2 | 0.93 µM[1] | 19.3 µM[1] | +4.2 °C |
| Roscovitine | 2,6,9-Trisubstituted Purine | CDKs | 0.39 µM[1] | 15 µM | +3.5 °C |
| Dinaciclib | Pyridopyrimidine | CDKs | 0.001 µM | 0.003 µM | +5.1 °C |
a As determined by in vitro luminescence-based kinase assay.[1] b As determined by MTT proliferation assay in MCF-7 human breast cancer cell line.[1] c As determined by Cellular Thermal Shift Assay (CETSA) in MCF-7 cells.
Experimental Protocols
In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
CDK2/Cyclin A2 enzyme (e.g., Promega)
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
Test compounds (Furopyridine Cpd. 14, Roscovitine, Dinaciclib)
-
Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Substrate (e.g., Histone H1)
-
ATP
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of a mixture of CDK2/Cyclin A2 and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 25 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
MCF-7 cells
-
PBS (Phosphate-Buffered Saline)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Antibodies: Anti-CDK2 and a secondary antibody conjugated to HRP.
Procedure:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with the test compound at the desired concentration (e.g., 10 µM) or vehicle control for 2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-CDK2 antibody.
-
Quantify the band intensities and plot the fraction of soluble CDK2 as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship for the comparison of CDK2 inhibitors.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to Novel Furopyridine Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of three modern synthetic routes to the furo[3,2-b]pyridine scaffold, a privileged core structure in medicinal chemistry. By presenting key performance indicators in a clear, tabular format, alongside detailed experimental protocols and workflow visualizations, this document aims to facilitate informed decisions in synthetic strategy and accelerate the development of new therapeutics.
The furo[3,2-b]pyridine moiety is a key pharmacophore found in a variety of biologically active compounds, including potent kinase inhibitors and modulators of crucial signaling pathways. The demand for efficient and versatile methods to access this scaffold has led to the development of several innovative synthetic strategies. This guide benchmarks three prominent routes: a one-pot Palladium/Copper-catalyzed Sonogashira coupling and cyclization, a Copper-mediated oxidative cyclization, and a Palladium-catalyzed intramolecular cyclization.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key synthetic efficiency metrics for the three selected routes for producing a representative 2-substituted furo[3,2-b]pyridine.
| Metric | Route A: Pd/C-Cu Catalyzed Sonogashira Coupling & Cyclization | Route B: Copper-Mediated Oxidative Cyclization | Route C: Pd(0)-Catalyzed Intramolecular Cyclization |
| Starting Materials | 3-chloro-2-hydroxypyridine, Terminal Alkyne | 3-hydroxy-2-iodopyridine, Copper(I) Acetylide | 4-(6-chloro-2-iodopyridin-3-yloxy)-butenoate |
| Key Catalysts | 10% Pd/C, CuI, PPh₃ | Copper(I) salt | Pd(OAc)₂, P(o-tol)₃ |
| Reaction Time | 2 - 3 hours | 18 hours | 1.5 hours |
| Reaction Temperature | 60 °C (ultrasound) | 115 °C | 100 °C |
| Overall Yield | 75 - 90%[1][2] | ~55%[3] | High (specific yield varies with substrate) |
| Key Advantages | One-pot procedure, relatively short reaction times, high yields.[1] | Utilizes readily available starting materials. | Efficient and general for trisubstituted products. |
| Key Disadvantages | Requires ultrasound irradiation, use of phosphine ligand. | Multi-step preparation of copper acetylide, longer reaction time. | Requires synthesis of a more complex starting material. |
Experimental Protocols
Route A: One-pot Pd/C-Cu Catalyzed Sonogashira Coupling and Cyclization of 2-phenylfuro[3,2-b]pyridine[1][2]
This procedure outlines a one-pot synthesis of 2-phenylfuro[3,2-b]pyridine from 3-chloro-2-hydroxypyridine and phenylacetylene.
Materials:
-
3-chloro-2-hydroxypyridine (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
10% Pd/C (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of 3-chloro-2-hydroxypyridine, 10% Pd/C, CuI, and PPh₃ in ethanol is taken in a sealed tube.
-
Triethylamine and phenylacetylene are added to the mixture.
-
The reaction vessel is placed in an ultrasound bath and irradiated at 60 °C for 2-3 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-phenylfuro[3,2-b]pyridine.
Route B: Copper-Mediated Oxidative Cyclization of 2-phenylfuro[3,2-b]pyridine[3]
This two-step procedure involves the preparation of copper(I) phenylacetylide followed by its reaction with 3-hydroxy-2-iodopyridine.
Step 1: Preparation of Copper(I) phenylacetylide
Materials:
-
Copper(II) sulfate pentahydrate (0.100 mole)
-
Concentrated aqueous ammonia (100 mL)
-
Hydroxylamine hydrochloride (0.200 mole)
-
Phenylacetylene (0.1005 mole)
-
95% Ethanol (500 mL)
-
Water
Procedure:
-
A solution of copper(II) sulfate in concentrated aqueous ammonia is prepared and cooled in an ice bath under a nitrogen atmosphere.
-
Water is added, followed by the portion-wise addition of hydroxylamine hydrochloride.
-
A solution of phenylacetylene in ethanol is added rapidly to the pale blue solution, resulting in the precipitation of yellow copper(I) phenylacetylide.
-
The precipitate is collected by filtration, washed successively with water, ethanol, and diethyl ether, and dried under vacuum.
Step 2: Synthesis of 2-phenylfuro[3,2-b]pyridine
Materials:
-
Copper(I) phenylacetylide (0.0150 mole)
-
3-hydroxy-2-iodopyridine (0.0149 mole)
-
Pyridine (80 mL)
Procedure:
-
Copper(I) phenylacetylide is suspended in pyridine under a nitrogen atmosphere.
-
3-hydroxy-2-iodopyridine is added, and the mixture is heated at 115 °C for 18 hours.
-
The reaction mixture is cooled and the pyridine is removed under reduced pressure.
-
The residue is treated with concentrated aqueous ammonia and extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried, and concentrated.
-
The crude product is purified by recrystallization from cyclohexane to yield 2-phenylfuro[3,2-b]pyridine.
Route C: Pd(0)-Catalyzed Intramolecular Cyclization
Visualizing the Synthetic and Biological Landscape
To better understand the workflow of comparing these synthetic routes and the biological context of furopyridines, the following diagrams are provided.
Caption: A logical workflow for selecting an optimal synthetic route.
Caption: The Hedgehog signaling pathway and a potential point of inhibition by furopyridines.[4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
"comparative analysis of furopyridines as kinase inhibitors"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of furopyridine-based kinase inhibitors against other alternatives, supported by experimental data. The guide details the efficacy of these compounds, outlines the methodologies for key experiments, and visualizes the relevant biological pathways.
Furopyridines have emerged as a promising scaffold in the design of kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to competitively bind to the ATP-binding site of various kinases. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity.[1] This guide explores the inhibitory activity of different furopyridine derivatives against key kinases implicated in diseases like cancer and Alzheimer's, namely Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-Kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and CDC-like Kinases (CLKs).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50 values) of various furopyridine compounds against their target kinases, alongside a comparison with alternative, non-furopyridine inhibitors.
Table 1: Furopyridine Derivatives as CDK2 Inhibitors
| Compound | Target Kinase | Furopyridine IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50 (µM) |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93[2] | Roscovitine | 0.39[2] |
| Compound 14 | CDK2/cyclin A2 | 0.93[3] | Dinaciclib | 0.001[4] |
Table 2: Furopyridine Derivatives as PI3K Inhibitors
| Compound | Target Kinase | Furopyridine IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50 (µM) |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kα | 0.175[5] | LY294002 | 0.5[6] |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kβ | 0.071[5] | Wortmannin | 0.005 |
Table 3: Furopyridine Derivatives as EGFR Inhibitors
| Compound | Target Kinase | Furopyridine IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| PD18 | EGFR (Wild Type) | 28.23 (µM)[1] | Erlotinib | 25.57 (µM)[1] |
| PD56 | EGFR (L858R/T790M) | 3.23 (µM)[1] | Osimertinib | - |
| Furanopyrimidine 55 | EGFR (L858R/T790M) | 15[7] | Gefitinib | - |
| Furanopyrimidine 57 | EGFR (L858R/T790M) | 10[7] | Afatinib | - |
Table 4: Furopyridine Derivatives as CLK Inhibitors
| Compound | Target Kinase | Furopyridine IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| MU1210 (Furo[3,2-b]pyridine) | CLK1 | 8[8] | TG003 | 20[9] |
| MU1210 (Furo[3,2-b]pyridine) | CLK2 | 20[8] | KH-CB19 | 19.7[9] |
| MU1210 (Furo[3,2-b]pyridine) | CLK4 | 12[8] | T-025 | - |
Experimental Protocols
Detailed methodologies for the key in vitro kinase inhibition assays are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
In Vitro CDK2 Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Recombinant CDK2/cyclin A2 enzyme
-
Histone H1 substrate
-
Furopyridine inhibitor and alternative inhibitors (e.g., Roscovitine)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the furopyridine inhibitor and the alternative inhibitor in the kinase buffer.
-
In a 96-well plate, add the diluted inhibitors. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CDK2/cyclin A2 enzyme and Histone H1 substrate to each well, except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
In Vitro PI3K Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ADP produced during the phosphorylation of a lipid substrate by PI3K.
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Furopyridine inhibitor and alternative inhibitors (e.g., LY294002)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the furopyridine and alternative inhibitors.
-
Add the diluted inhibitors to the wells of a 96-well plate.
-
Add the PI3K enzyme to each well.
-
Add the PIP2 substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction and measure the ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's protocol.
-
Measure the luminescence and calculate the IC50 values.
In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescent)
This assay measures the kinase activity by quantifying the amount of ATP consumed during the phosphorylation of a peptide substrate.
Materials:
-
Recombinant EGFR enzyme
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
Furopyridine inhibitor and alternative inhibitors (e.g., Erlotinib)
-
ATP
-
Tyrosine kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for control).
-
Add 2 µl of the EGFR enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Record the luminescence and determine the IC50 values.[11]
In Vitro CLK Kinase Inhibition Assay (Luminescent)
This assay follows a similar principle to the other luminescent kinase assays, measuring ATP consumption.
Materials:
-
Recombinant CLK1, CLK2, or CLK4 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Furopyridine inhibitor and alternative inhibitors (e.g., TG003)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitors.
-
To a 384-well plate, add 1 µl of the inhibitor or DMSO.
-
Add 2 µl of the CLK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence and calculate the IC50 values.[12]
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by furopyridine inhibitors and a general experimental workflow for their evaluation.
Caption: CDK2 Signaling Pathway and Furopyridine Inhibition.
Caption: EGFR/PI3K Signaling Pathway and Furopyridine Inhibition.
Caption: CLK Signaling and Furopyridine Inhibition.
Caption: Workflow for Furopyridine Kinase Inhibitor Evaluation.
References
- 1. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. In Vitro Modification of CDK2 for Activity Assays [bio-protocol.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com.cn [promega.com.cn]
- 12. promega.com [promega.com]
Comparative In Vivo Efficacy Analysis: Furo[2,3-d]pyrimidine Derivatives Versus Standard-of-Care in Oncology
A comparative guide for researchers and drug development professionals.
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vivo efficacy data for compounds containing the "Cyclobuta[b]furo[2,3-d]pyridine" scaffold. Therefore, this guide presents a comparative analysis of the closely related and extensively studied furo[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core and are under investigation as potential anti-cancer agents. This information is intended to serve as a representative example for this class of compounds.
The furo[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer therapeutics. These compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[1] This guide provides a comparative overview of the in vivo efficacy of selected furo[2,3-d]pyrimidine derivatives against doxorubicin, a widely used standard-of-care chemotherapeutic agent for various cancers, including breast cancer.[2]
Quantitative Data Summary
The following table summarizes the in vivo anti-cancer efficacy of representative furo[2,3-d]pyrimidine-based chalcones compared to doxorubicin in a murine solid tumor model.
| Compound/Drug | Dosage | Tumor Growth Inhibition (%) | Survival Rate (%) | Animal Model | Tumor Cell Line | Reference |
| Furo[2,3-d]pyrimidine Chalcone (5e) | 20 mg/kg | 68.4 | Not Reported | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | [3] |
| Doxorubicin | 2 mg/kg | 75.2 | Not Reported | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | [3] |
| Doxorubicin | 5 mg/kg/week | Significantly reduced tumor size | 80% (at 4 weeks) | Athymic Nude Mice | MDA-MB-231 (TNBC) | [4] |
Note: The data presented is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer.
Caption: A generalized experimental workflow for evaluating the in vivo anti-cancer efficacy of novel compounds.
Detailed Experimental Protocols
The following are representative experimental protocols for in vivo anti-cancer efficacy studies based on published literature.
Murine Solid Tumor Model (Ehrlich Ascites Carcinoma)
-
Animal Model: Adult Swiss albino female mice (15-20 g).[3]
-
Tumor Cell Implantation: Ehrlich ascites carcinoma (EAC) cells (5 x 10^5 cells per 0.1 mL per mouse) are injected subcutaneously into the right hind limb.[3]
-
Treatment Groups:
-
Vehicle Control (e.g., 5% DMSO in saline)
-
Test Compound (e.g., Furo[2,3-d]pyrimidine derivative)
-
Standard-of-Care (e.g., Doxorubicin)
-
-
Dosing Regimen: Treatment is initiated on day 5 post-implantation. Compounds are administered intraperitoneally daily for a specified period (e.g., 20 days).[3]
-
Efficacy Endpoints:
-
Tumor Volume: Measured periodically using calipers (Volume = 0.5 x Length x Width^2).
-
Tumor Weight: Tumors are excised and weighed at the end of the study.
-
Tumor Growth Inhibition (%): Calculated as [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100.[3]
-
Survival Analysis: Animals are monitored for survival over a defined period.
-
Human Breast Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) are implanted into the mammary fat pad.[4][5]
-
Treatment Groups: Similar to the EAC model, including a vehicle control, the test compound, and a standard-of-care.
-
Dosing Regimen: Dosing schedules can vary but often involve weekly intravenous or intraperitoneal injections for several weeks.[4]
-
Efficacy Endpoints:
-
Tumor Growth Delay: Time for tumors in the treated groups to reach a predetermined size compared to the control group.
-
Survival: Monitored over the course of the study.[5]
-
Conclusion
Furo[2,3-d]pyrimidine derivatives represent a promising class of compounds with demonstrated in vivo anti-cancer activity, in some cases comparable to the standard-of-care agent doxorubicin. Their mechanism of action often involves the inhibition of critical cell signaling pathways like PI3K/AKT. Further investigation into the efficacy, safety, and pharmacokinetic profiles of these compounds, including novel scaffolds such as this compound, is warranted to fully assess their therapeutic potential in oncology. The experimental frameworks outlined in this guide provide a basis for the continued preclinical evaluation of this and other emerging classes of anti-cancer agents.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.ca [cancer.ca]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
Validating Apoptotic Pathways Induced by Novel Heterocyclic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a critical mechanism for the efficacy of many anti-cancer therapeutic agents. This guide provides a comparative framework for validating the apoptotic pathways induced by the novel heterocyclic compound class, exemplified by structures related to Cyclobuta[B]furo[2,3-D]pyridine. Due to the limited specific data on this compound, this guide draws upon experimental data from analogous furo[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives to illustrate the validation process. This information is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new anticancer drugs.
Comparative Efficacy of Heterocyclic Compounds in Inducing Apoptosis
The anti-proliferative activity and apoptosis-inducing capabilities of novel heterocyclic compounds are typically evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potency. The following table summarizes the IC50 values for several furo[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives, alongside common chemotherapy agents for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furo[2,3-d]pyrimidine Chalcones | Compound 5d | Resistant MCF-7 | 1.20 ± 0.21 | Doxorubicin | 3.30 ± 0.18 |
| Compound 5e | Resistant MCF-7 | 1.90 ± 0.32 | Doxorubicin | 3.30 ± 0.18 | |
| Furo[2,3-d]pyrimidine Derivatives | Compound 10b | HS 578T (Breast) | 1.51 | - | - |
| Compound 10b | A549 (Lung) | 0.91 | - | - | |
| Thieno[2,3-b]pyridine Derivatives | DJ160 | LNCaP (Prostate) | <0.05 | - | - |
| DJ160 | C42 (Prostate) | <0.05 | - | - | |
| DJ160 | PC3 (Prostate) | <0.05 | - | - | |
| Pyrido[2,3-d]pyrimidine Derivatives | Compound 4 | MCF-7 (Breast) | 0.57 | Staurosporine | 5.07 |
| Compound 11 | MCF-7 (Breast) | 1.31 | Staurosporine | 5.07 |
Quantification of Apoptosis Induction
Beyond cytotoxicity, it is crucial to quantify the extent to which a compound induces apoptosis. Flow cytometry analysis using Annexin V/PI staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Compound | Cell Line | Treatment Concentration | % Total Apoptosis | Fold Increase vs. Control |
| Pyrazolo[3,4-d]pyrimidine 3d | Renal A498 | GI50 | 26.95% | 26.95 |
| Thienopyrimidine 5 | HT-29 (Colon) | IC50 | 65.3 ± 3.4% | ~6.8 |
| Thienopyrimidine 8 | HT-29 (Colon) | IC50 | 74.9 ± 4.9% | ~7.8 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Apoptotic Signaling Pathways
Understanding the molecular pathways through which a compound induces apoptosis is fundamental for its development as a therapeutic agent. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: The Intrinsic Apoptotic Pathway.
Caption: The Extrinsic Apoptotic Pathway.
Experimental Workflow for Validation
A logical workflow is critical for the systematic validation of apoptosis induction.
Caption: Experimental Workflow for Apoptosis Validation.
Safety Operating Guide
Proper Disposal of Cyclobuta[b]furo[2,3-d]pyridine: A Guide for Laboratory Professionals
For immediate reference, treat Cyclobuta[b]furo[2,3-d]pyridine as a hazardous substance. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established best practices for hazardous chemical waste management.
Hazard Assessment and Characterization
Based on the toxicological profiles of structurally related compounds, this compound should be presumed to be:
-
Harmful if swallowed, inhaled, or in contact with skin. [1][2][3]
-
Flammable, with vapors that may form explosive mixtures with air. [1][2][3]
A formal hazardous waste determination must be conducted as mandated by the Resource Conservation and Recovery Act (RCRA).[6][7][8] This involves evaluating the waste for the characteristics of ignitability, corrosivity, reactivity, and toxicity.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][4]
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect waste this compound, including contaminated materials (e.g., pipette tips, wipes, gloves), in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[1][2][6][9]
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable," "Toxic").[6]
-
-
Storage:
-
Waste Manifesting and Transportation:
-
Disposal Method:
-
The most appropriate disposal method for this compound is likely to be high-temperature incineration at a permitted hazardous waste facility.
-
Land disposal is generally restricted for untreated hazardous wastes.[10]
-
Emergency Procedures for Spills and Exposures
-
Spills:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[9]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
-
Exposure:
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[6][7][8] Generators of hazardous waste are categorized based on the quantity of waste produced per month: Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), and Large Quantity Generators (LQGs).[6][8] Each category has specific requirements for storage, handling, and reporting. It is the generator's responsibility to ensure compliance with all applicable regulations.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. echemi.com [echemi.com]
- 5. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Regulations [rila.org]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 9. carlroth.com [carlroth.com]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Protocols for Handling Cyclobuta[b]furo[2,3-d]pyridine
Disclaimer: No specific safety data sheet (SDS) for Cyclobuta[b]furo[2,3-d]pyridine was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar heterocyclic aromatic compounds, such as pyridine and furopyridine derivatives. Researchers must exercise caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted before commencing any experimental work.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural alerts from analogous compounds, this compound should be treated as a potentially flammable, toxic, and irritant substance. The following table summarizes the potential hazards based on data for pyridine and Furo[3,2-b]pyridine.
| Hazard Category | Potential Hazard | Recommended PPE |
| Flammability | Highly flammable liquid and vapor.[1][2][3] | Flame-retardant lab coat, work in a chemical fume hood away from ignition sources.[2][4][5] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene), respiratory protection if ventilation is inadequate.[4][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][7][8] May cause severe skin burns.[1] | Chemical-resistant gloves, flame-retardant lab coat.[4][5][7] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3][7][8] May cause serious eye damage.[1] | Chemical splash goggles and a face shield.[4][5][6][7] |
| Carcinogenicity | Suspected of causing cancer.[1][3] | Engineering controls (fume hood), appropriate PPE to minimize exposure. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Strict adherence to handling procedures to prevent exposure. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][8] May cause drowsiness or dizziness.[1] Causes damage to organs through single or repeated exposure.[1] | Work in a well-ventilated area or chemical fume hood.[1][2] Respiratory protection may be required.[2][4][6][7] |
Experimental Workflow and Handling Procedures
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Detailed Experimental Protocols
1. Preparation:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, solvents, and products.
-
Personal Protective Equipment (PPE):
-
Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[2][4][5]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4][5] A face shield must be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[4][5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.[4][7] For compounds of unknown toxicity, consider double gloving.
-
-
Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure the fume hood sash is at the appropriate height.
2. Handling and Use:
-
Dispensing:
-
Experimental Procedures:
3. Emergency Procedures:
-
In case of fire: Use appropriate media such as dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7] Do not use a water jet.[3]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][7] Seek medical attention if you feel unwell.[1][7]
-
In case of skin contact: Immediately remove all contaminated clothing.[1][7] Wash the affected area with plenty of soap and water.[1][7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
In case of ingestion: Rinse mouth with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated filter paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any sharps (needles, razor blades) contaminated with the compound should be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area away from ignition sources.[9]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. echemi.com [echemi.com]
- 8. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
